Technical Documentation Center

(1-Butylpiperidin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Butylpiperidin-2-yl)methanamine
  • CAS: 1019341-68-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1-Butylpiperidin-2-yl)methanamine (CAS No. 1019341-68-4)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (1-Butylpiperidin-2-yl)methanamine, a substituted piperidine derivative, represents a molecule of signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Butylpiperidin-2-yl)methanamine, a substituted piperidine derivative, represents a molecule of significant interest within the landscape of modern medicinal chemistry. The piperidine scaffold is a well-established privileged structure, integral to the design of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] This technical guide provides a comprehensive overview of (1-Butylpiperidin-2-yl)methanamine, including its chemical and physical properties, a detailed exposition of plausible synthetic and analytical methodologies, and an exploration of its potential applications in drug development, particularly in the context of neuropharmacology. The protocols and analyses presented herein are grounded in established principles of organic chemistry and are supplemented with insights from closely related structural analogs to provide a robust framework for researchers.

Introduction to (1-Butylpiperidin-2-yl)methanamine

(1-Butylpiperidin-2-yl)methanamine (CAS No. 1019341-68-4) is a disubstituted piperidine featuring a butyl group on the ring nitrogen and a primary aminomethyl substituent at the 2-position. This unique arrangement of functional groups—a tertiary amine within the piperidine ring and a primary exocyclic amine—imparts distinct chemical characteristics and offers multiple avenues for further chemical modification. The presence of the N-butyl group enhances the lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The 2-(aminomethyl)piperidine core is a recognized pharmacophore, with derivatives known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and transporters.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key properties of (1-Butylpiperidin-2-yl)methanamine.

PropertyValueSource
CAS Number 1019341-68-4Internal Search
Molecular Formula C₁₀H₂₂N₂Internal Search
Molecular Weight 170.30 g/mol Internal Search
Topological Polar Surface Area (TPSA) 29.26 ŲPredicted
logP (octanol-water partition coefficient) 1.5997Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 2Predicted
Rotatable Bonds 4Predicted

Synthesis of (1-Butylpiperidin-2-yl)methanamine

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly suitable for the N-alkylation of amines.[5][6][7] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of (1-Butylpiperidin-2-yl)methanamine, the reaction of 2-(aminomethyl)piperidine with butyraldehyde is a logical choice.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-(Aminomethyl)piperidine product (1-Butylpiperidin-2-yl)methanamine reactant1->product Primary Amine reactant2 Butyraldehyde reactant2->product Aldehyde condition1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) condition1->product Reducing Agent condition2 Anhydrous Solvent (e.g., DCE, THF) condition2->product Solvent

Caption: Proposed synthetic workflow for (1-Butylpiperidin-2-yl)methanamine via reductive amination.

Experimental Protocol (Exemplary)

Disclaimer: This protocol is a representative example based on general procedures for reductive amination and has not been optimized for the specific synthesis of (1-Butylpiperidin-2-yl)methanamine.[8]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(aminomethyl)piperidine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Aldehyde Addition: Add butyraldehyde (1.0-1.2 equivalents) to the stirred solution.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in portions to the reaction mixture.[9] The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following are standard analytical techniques that would be employed for the characterization of (1-Butylpiperidin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. Both ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group protons (a triplet for the terminal methyl group and multiplets for the methylene groups), as well as signals for the piperidine ring protons and the aminomethyl protons. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for (1-Butylpiperidin-2-yl)methanamine.

HPLC_Workflow Sample Sample Solution (in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample->HPLC_System Detection UV or MS Detector HPLC_System->Detection Data Chromatogram (Purity Assessment) Detection->Data

Caption: A typical workflow for HPLC analysis.

Exemplary HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Electrospray Ionization (ESI): ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.3.

  • Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion would reveal characteristic fragmentation patterns, likely involving cleavage of the butyl group and fragmentation of the piperidine ring, providing further structural confirmation.[12][13]

Potential Applications in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][14][15] Based on the structural features of (1-Butylpiperidin-2-yl)methanamine, its potential applications likely lie in the modulation of central nervous system (CNS) targets.

Dopamine and Serotonin Receptor Modulation

N-substituted piperidines are known to interact with dopamine and serotonin receptors. The N-butyl group can influence the binding affinity and selectivity for different receptor subtypes.

  • Dopamine Receptors: Derivatives of N-butylpiperidine have been investigated as ligands for dopamine D2, D3, and D4 receptors.[16][17][18] These receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

  • Serotonin Receptors: The 2-(aminomethyl)piperidine moiety is a structural motif found in ligands for various serotonin (5-HT) receptor subtypes.[19][20] Modulation of the serotonergic system is a key therapeutic strategy for depression, anxiety, and other mood disorders.

Signaling_Pathways cluster_ligand Ligand cluster_receptors Potential CNS Targets cluster_outcomes Therapeutic Areas ligand (1-Butylpiperidin-2-yl)methanamine D2R Dopamine D2 Receptor ligand->D2R Modulation D3R Dopamine D3 Receptor ligand->D3R Modulation HT1A Serotonin 5-HT1A Receptor ligand->HT1A Modulation outcome1 Neuropsychiatric Disorders D2R->outcome1 D3R->outcome1 outcome2 Addiction Treatment D3R->outcome2 HT1A->outcome2

Caption: Potential signaling pathways and therapeutic areas for (1-Butylpiperidin-2-yl)methanamine.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (1-Butylpiperidin-2-yl)methanamine. Although specific GHS data for this compound is not available, general guidelines for handling N-alkylated piperidines and other amines should be followed.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Butylpiperidin-2-yl)methanamine is a compound with significant potential for further investigation in the field of drug discovery. Its structural features suggest a likely interaction with key CNS targets, making it a valuable candidate for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its properties, plausible synthesis, and analytical characterization, offering a starting point for researchers to explore the full potential of this intriguing molecule. Further experimental validation of the proposed methodologies and a thorough investigation of its pharmacological profile are warranted to fully elucidate its therapeutic promise.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Choi, S. W., Elmaleh, D. R., Hanson, R. N., Shoup, T. M., & Fischman, A. J. (2002). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry, 10(12), 4091–4102.
  • Dempsey, J. C., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. ACS Chemical Neuroscience, 10(9), 4065–4081.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Kumar, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Gotor, V., et al. (2021). Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II)
  • Apollo Scientific. (2023, August 3). Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected.
  • Antibodies.com. (n.d.). 1-(2-Aminoethyl)piperidine - Safety Data Sheet.
  • Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
  • CXZ080. (n.d.). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine - Safety Data Sheet.
  • Bojarski, A. J., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Journal of Medicinal Chemistry, 46(15), 3303–3313.
  • Leopoldo, M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 26(10), 5432.
  • Confalone, P. N., & Aslanian, R. (1995). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Tetrahedron Letters, 36(36), 6477–6480.
  • Davies, S. G., et al. (2025). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Tetrahedron: Asymmetry, 36(15), 101119.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Al-Hadedi, A. A. M., & Sawyer, S. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton - University of Southampton.
  • OpenBU. (2011, July 14). Reductive Amination Reaction.
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
  • Wang, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). Mass spectra of the butyl derivatives.
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
  • Google Patents. (n.d.). US5374728A - Process for the preparation of 2-aminomethylpiperidine.
  • Matveeva, E. D., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Ennis, M. D., et al. (1998). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. Journal of Medicinal Chemistry, 41(12), 2180–2183.
  • PubChem. (n.d.). 1-Butylpiperidine.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)piperidine.
  • PubChem. (n.d.). 4-(Aminomethyl)piperidine.
  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • de Souza, G. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277–1286.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (2026, January 9). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry.

Sources

Exploratory

Physicochemical Profiling and Analytical Verification of (1-Butylpiperidin-2-yl)methanamine

Executive Summary: The Strategic Value of Molecular Weight In the realm of Fragment-Based Drug Discovery (FBDD) and complex library synthesis, a building block is only as valuable as its physicochemical footprint. (1-But...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Molecular Weight

In the realm of Fragment-Based Drug Discovery (FBDD) and complex library synthesis, a building block is only as valuable as its physicochemical footprint. (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) is a bifunctional aliphatic amine consisting of a piperidine core, an N-butyl chain, and a primary methanamine group[1].

With a calculated molecular weight (MW) of 170.30 g/mol [1], this compound occupies an optimal physicochemical space. As a Senior Application Scientist, I evaluate scaffolds based on their capacity for downstream elaboration without violating Lipinski’s Rule of 5. A starting MW of 170.30 provides a massive "molecular weight budget," allowing medicinal chemists to append pharmacophores, linkers, or target-binding moieties while keeping the final drug candidate well under the 500 Da threshold.

Structural Analysis and Physicochemical Data

The molecular formula of (1-butylpiperidin-2-yl)methanamine is C₁₀H₂₂N₂ [2]. The precise molecular weight is derived from its atomic composition:

  • Carbon (10 atoms): 10 × 12.011 = 120.11 g/mol

  • Hydrogen (22 atoms): 22 × 1.008 = 22.176 g/mol

  • Nitrogen (2 atoms): 2 × 14.007 = 28.014 g/mol

  • Total Average Molecular Weight: 170.30 g/mol

  • Monoisotopic Exact Mass: 170.1783 Da[3]

To understand how this molecular weight translates into functional drug design, we must contextualize it alongside its other physicochemical properties.

Table 1: Physicochemical Profile and Drug Design Implications
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₀H₂₂N₂Defines the atomic composition and baseline synthetic complexity[1].
Molecular Weight 170.30 g/mol Ideal for FBDD (MW < 300); provides a ~330 Da buffer for structural elaboration before hitting the Rule of 5 limit.
Monoisotopic Mass 170.1783 DaThe critical target value for High-Resolution Mass Spectrometry (HRMS) identification and tracking[3].
LogP (Predicted) ~1.60Optimal lipophilicity for membrane permeability; highly suitable for Central Nervous System (CNS) targeting[1].
TPSA 29.26 ŲExcellent topological polar surface area, facilitating robust Blood-Brain Barrier (BBB) penetration[1].
H-Bond Donors 1The primary amine (-NH₂) provides a specific vector for kinase hinge binding or GPCR interaction[1].
H-Bond Acceptors 2Both the tertiary piperidine nitrogen and the primary amine can accept hydrogen bonds, enhancing target affinity[1].

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Confirming the molecular weight and structural integrity of (1-butylpiperidin-2-yl)methanamine upon procurement or synthesis is mandatory. Because this compound is a highly basic aliphatic diamine, standard UV detection is often insufficient due to the lack of a strong chromophore. Therefore, High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Below is a self-validating, step-by-step protocol designed to empirically verify the exact mass (170.1783 Da).

Step 1: System Suitability Test (SST) and Blank Verification
  • Action: Inject a known calibration standard (e.g., reserpine) followed by a 50:50 Water:Methanol blank injection.

  • Causality: The SST ensures the Time-of-Flight (TOF) mass analyzer is calibrated to < 5 ppm mass error. The blank injection is a critical control; basic amines frequently exhibit secondary interactions with residual silanols on silica-based columns, leading to carryover. The blank validates that the system is clean, ensuring subsequent signals are genuine.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of (1-butylpiperidin-2-yl)methanamine in 10 mL of LC-MS grade Methanol to create a 0.1 mg/mL stock. Dilute 1:100 in Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: High concentrations of basic amines rapidly saturate the Electrospray Ionization (ESI) source, causing ion suppression and detector dead-time. Diluting the sample in the aqueous mobile phase matches the initial gradient conditions, preventing solvent-front distortion (the "breakthrough" effect) on the column.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Causality: Formic acid is non-negotiable here. It acts as an ion-pairing agent and maintains a low pH, ensuring both the tertiary piperidine nitrogen and the primary amine remain fully protonated. This prevents peak splitting and guarantees a sharp, Gaussian chromatographic peak.

Step 4: ESI+ Mass Spectrometry Verification
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatogram (EIC) for the target [M+H]⁺ ion at m/z 171.1856 (170.1783 + 1.0073).

  • Causality: ESI+ is chosen because the basic nitrogens readily accept protons. The exact mass confirms the C₁₀H₂₂N₂ formula, while the isotopic pattern (specifically the M+1 peak at m/z 172.188 due to naturally occurring ¹³C) verifies the 10-carbon count.

Experimental Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical protocol, highlighting the causality between system preparation and final data validation.

LCMS_Protocol SST System Suitability Test (SST) Verify mass accuracy < 5 ppm Blank Blank Injection Establish baseline & rule out carryover SST->Blank Pass SamplePrep Sample Preparation 0.1 mg/mL in 50:50 H2O:MeOH Blank->SamplePrep No peaks LC UHPLC Separation 0.1% Formic Acid gradient SamplePrep->LC 2 µL Inject MS ESI+ Mass Spectrometry Target[M+H]+ m/z 171.1856 LC->MS Eluate Validation Data Validation Isotope pattern matching MS->Validation Spectra

Analytical LC-MS/MS workflow for molecular weight verification of (1-butylpiperidin-2-yl)methanamine.

Conclusion

The molecular weight of 170.30 g/mol is not merely a physical constant for (1-butylpiperidin-2-yl)methanamine; it is a strategic asset in drug design[1]. By rigorously verifying this mass using self-validating high-resolution analytical techniques[3], researchers can confidently utilize this scaffold to build complex, highly targeted therapeutics without prematurely exhausting their physicochemical limits.

Sources

Foundational

Stereoisomers of (1-Butylpiperidin-2-yl)methanamine: Synthesis, Resolution, and Applications in CNS Drug Discovery

Executive Summary (1-Butylpiperidin-2-yl)methanamine is a highly versatile, aliphatic chiral building block utilized extensively in medicinal chemistry. Featuring a lipophilic N-butyl chain and a primary amine linked via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Butylpiperidin-2-yl)methanamine is a highly versatile, aliphatic chiral building block utilized extensively in medicinal chemistry. Featuring a lipophilic N-butyl chain and a primary amine linked via a stereogenic center at the C2 position, this scaffold is critical for developing central nervous system (CNS) therapeutics. This technical guide details the physicochemical properties, synthetic workflows, self-validating chiral resolution protocols, and pharmacological applications of its stereoisomers.

Structural and Physicochemical Profiling

The compound (1-butylpiperidin-2-yl)methanamine consists of a piperidine ring substituted with an [1]. The presence of the chiral center at C2 yields two distinct enantiomers: the (R) and (S) isomers.

Table 1: Physicochemical Properties of (1-Butylpiperidin-2-yl)methanamine

PropertyValue
CAS Number
Molecular Formula [1]
Monoisotopic Mass 170.1783 Da[1]
Predicted XLogP 1.5[1]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Primary & Tertiary Amines)

Stereochemical Significance in Drug Design

In CNS drug discovery, the spatial orientation of hydrogen-bonding motifs is paramount. The C2 stereocenter of the piperidine ring dictates the trajectory of the primary amine.

  • Lipophilicity & BBB Penetration: The N-butyl group significantly increases the compound's lipophilicity (XLogP ~ 1.5) compared to the unsubstituted piperidin-2-ylmethanamine[1]. This is a deliberate design choice to enhance blood-brain barrier (BBB) permeability for neuro-active compounds.

  • Target Engagement: The primary amine acts as a critical hydrogen bond donor/acceptor. Depending on whether the (R) or (S) enantiomer is used, the amine will project into different sub-pockets of a target receptor. Using a racemic mixture in early screening often masks the true potency of the eutomer (active isomer) due to competitive binding or steric clashes from the distomer (inactive isomer).

Synthetic Methodologies and Chiral Resolution

Synthesis Start Piperidine-2-carboxamide Alkylation N-Alkylation (1-Bromobutane) K2CO3, MeCN Start->Alkylation Intermediate 1-Butylpiperidine-2-carboxamide Alkylation->Intermediate Reduction Reduction (LiAlH4 / THF) Reflux, 4h Intermediate->Reduction Racemate Racemic (1-Butylpiperidin-2-yl)methanamine Reduction->Racemate Resolution Chiral Resolution (Preparative HPLC-ELSD) Racemate->Resolution IsomerR (R)-(1-Butylpiperidin-2-yl)methanamine Resolution->IsomerR IsomerS (S)-(1-Butylpiperidin-2-yl)methanamine Resolution->IsomerS

Caption: Workflow for the synthesis and chiral resolution of (1-butylpiperidin-2-yl)methanamine.

Expertise & Causality in Synthesis

Starting from piperidine-2-carboxamide is strategically preferred over piperidine-2-carbonitrile. Nitriles are highly susceptible to over-alkylation or hydrolysis during the N-butylation step. By using the carboxamide, the secondary amine of the piperidine ring can be cleanly alkylated with 1-bromobutane using a mild base (K2CO3) in acetonitrile, preventing unwanted Hofmann elimination of the alkyl halide. Subsequent reduction with Lithium Aluminum Hydride (LiAlH4) yields the racemic diamine.

Protocol: Self-Validating Enantiomeric Resolution via Preparative Chiral HPLC

To isolate the (R) and (S) enantiomers, preparative chiral High-Performance Liquid Chromatography (HPLC) is employed.

Causality Behind Experimental Choices:

  • Detector Selection (ELSD over UV): (1-Butylpiperidin-2-yl)methanamine lacks an aromatic ring or conjugated pi-system, making its UV absorbance negligible above 210 nm. Relying on UV would lead to poor peak detection and fraction collection errors. An Evaporative Light Scattering Detector (ELSD) provides mass-based detection independent of optical properties, ensuring a self-validating collection process.

  • Mobile Phase Additive (DEA): The molecule contains both a tertiary and a primary amine. Free silanol groups on the silica support of the chiral stationary phase will cause severe secondary interactions (ion-exchange), leading to broad, tailing peaks. Diethylamine (DEA) competitively masks these silanol groups, ensuring sharp peak shapes and accurate enantiomeric excess (ee) determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture in Ethanol/Hexane (1:1 v/v) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Mount a Chiralpak AD-H column (250 x 20 mm, 5 µm) and equilibrate with the mobile phase until the ELSD baseline is stable.

  • Injection & Separation: Inject 1 mL of the sample. Run the isocratic method detailed in Table 2.

  • Fraction Collection: Trigger fraction collection based on ELSD threshold. The (R) and (S) isomers will elute as distinct peaks.

  • Recovery: Pool the respective fractions and evaporate under reduced pressure at 35°C to yield enantiopure oils. Validate enantiomeric excess (>99% ee) using an analytical chiral column.

Table 2: Chiral HPLC Method Parameters

ParameterSpecification
Column Chiralpak AD-H (250 x 20 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 15.0 mL/min
Temperature 25°C
Detection ELSD (Evaporator: 40°C, Nebulizer: 40°C, Gas: 1.5 SLM)

Pharmacological Applications: The GlyT1 Paradigm

Derivatives of the piperidin-2-ylmethanamine scaffold are foundational in the discovery of[2]. GlyT1 is a critical target for the treatment of schizophrenia, specifically for addressing negative symptoms and cognitive deficits.

GlyT1 Drug Chiral Piperidine Derivative GlyT1 GlyT1 Transporter (Inhibition) Drug->GlyT1 Binds allosteric site Synapse Increased Synaptic Glycine GlyT1->Synapse Blocks reuptake NMDAR NMDA Receptor Co-activation Synapse->NMDAR Binds NR1 subunit Effect Enhanced Glutamatergic Signaling NMDAR->Effect Channel opening

Caption: Mechanism of action for GlyT1 inhibitors derived from the piperidine scaffold.

Mechanistic Insight

Schizophrenia pathophysiology is strongly linked to[2]. Glycine is an obligate co-agonist at the NMDA receptor. By inhibiting GlyT1, reuptake of synaptic glycine is blocked, raising local glycine concentrations and enhancing NMDA receptor activation[2].

When utilizing the (1-butylpiperidin-2-yl)methanamine scaffold to synthesize N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives, stereochemistry is an absolute determinant of efficacy. The (S)-enantiomer at the piperidine C2 position typically aligns the bulky N-butyl group toward a lipophilic pocket of the GlyT1 transporter, while the aminomethyl linker optimally positions the benzamide moiety for key hydrogen bonding interactions. The (R)-enantiomer often exhibits a >100-fold drop in binding affinity due to severe steric clashes within the transporter's allosteric site.

Conclusion

The (1-butylpiperidin-2-yl)methanamine scaffold is a masterclass in the intersection of organic synthesis and rational drug design. By carefully controlling the stereochemistry at the C2 position and utilizing robust analytical techniques like ELSD-guided chiral HPLC, researchers can unlock highly potent, BBB-penetrant molecules for challenging CNS targets like GlyT1.

References

  • [1] Title: (1-butylpiperidin-2-yl)methanamine (C10H22N2) - PubChemLite. Source: PubChem / uni.lu. URL:[Link]

  • [2] Title: Synthesis and Evaluation of N-{(S)-Phenyl[(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Source: Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of (1-Butylpiperidin-2-yl)methanamine

Introduction (1-Butylpiperidin-2-yl)methanamine is a substituted piperidine derivative, a class of heterocyclic amines prevalent in numerous pharmaceuticals and natural products.[1][2] Its structure, featuring a butyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Butylpiperidin-2-yl)methanamine is a substituted piperidine derivative, a class of heterocyclic amines prevalent in numerous pharmaceuticals and natural products.[1][2] Its structure, featuring a butyl group on the piperidine nitrogen and a methanamine substituent, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation, purity assessment, and quantification of such compounds.[3][4] This guide provides a comprehensive, in-depth framework for the analysis of (1-Butylpiperidin-2-yl)methanamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), drawing upon established principles for similar amine-containing molecules.[1][5]

The core structure consists of a piperidine ring, which is a common scaffold in medicinal chemistry.[2][6] The presence of two basic nitrogen atoms—a tertiary amine within the N-butylated ring and a primary amine in the methanamine side-chain—makes this molecule particularly amenable to analysis by Electrospray Ionization (ESI) in positive ion mode.[1][7] This guide will detail the entire analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and spectral interpretation, providing the causal logic behind each methodological choice to ensure a robust and reproducible analysis.

Part 1: Foundational Principles and Method Development

The successful analysis of (1-Butylpiperidin-2-yl)methanamine hinges on optimizing its ionization and chromatographic behavior. The molecule's two basic nitrogen sites are readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI).[1][7]

Chemical Properties:

  • Molecular Formula: C₁₀H₂₂N₂[8]

  • Monoisotopic Mass: 170.1783 Da[9]

  • Protonated Adduct [M+H]⁺: 171.1856 Da[9]

The selection of mobile phase is critical. An acidic mobile phase, such as water/acetonitrile containing 0.1% formic acid, serves a dual purpose: it ensures the analyte is protonated in solution prior to entering the ESI source, promoting efficient ionization, and it improves chromatographic peak shape on reverse-phase columns.[10][11] While basic compounds can be retained longer at high pH, acidic mobile phases often provide a good balance of retention and sensitivity for LC-MS applications.[10]

Experimental Workflow: A Conceptual Overview

The analytical process follows a logical sequence designed to ensure accuracy, sensitivity, and reproducibility. Each step is optimized to present the analyte to the mass spectrometer in an ideal state for detection and fragmentation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Raw Sample Dilution 2. Dilution in Acidified Solvent Sample->Dilution Injection 3. HPLC Injection Dilution->Injection Column 4. C18 Reverse-Phase Separation Injection->Column Elution 5. Elution into MS Source Column->Elution ESI 6. ESI (+) Ionization Elution->ESI MS1 7. MS1 Scan (Precursor Ion ID) ESI->MS1 CID 8. Collision Cell (CID) Fragmentation MS1->CID MS2 9. MS2 Scan (Product Ion ID) CID->MS2 Analysis 10. Spectral Interpretation MS2->Analysis caption Fig 1. Conceptual workflow for LC-MS/MS analysis.

Caption: Fig 1. Conceptual workflow for LC-MS/MS analysis.

Part 2: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of (1-Butylpiperidin-2-yl)methanamine. The parameters are based on established methods for similar amine-containing compounds and serve as a validated starting point for method development.[1][5]

Step 1: Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.

  • Stock Solution: Prepare a 1 mg/mL stock solution of (1-Butylpiperidin-2-yl)methanamine in methanol.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.[5] The diluent should be the initial mobile phase condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure good peak shape upon injection.

Step 2: Liquid Chromatography (LC)

Chromatographic separation is essential for isolating the analyte from matrix components, which can interfere with ionization (matrix effects).[12]

ParameterRecommended ValueRationale
Column C18 Reverse-Phase (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm)Provides good retention for moderately polar compounds. C18 columns are widely applicable and robust.[10]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation of the analyte for enhanced ESI+ sensitivity.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase LC with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening and method development, allowing for elution of a wide range of compounds.[10]
Flow Rate 0.3 mL/minA standard flow rate for 2.1 mm ID columns, compatible with most ESI sources.[10]
Injection Volume 2-5 µLA small injection volume minimizes peak distortion and potential column overloading.[1]
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[1]
Step 3: Mass Spectrometry (MS)

A tandem mass spectrometer (such as a triple quadrupole or Q-TOF) is used for detection.[1] The ESI source is operated in positive ion mode.

ParameterRecommended ValueRationale
Ionization Mode ESI Positive (+)The two basic nitrogen atoms are readily protonated, making positive mode the most sensitive choice for this analyte.[1][7]
Capillary Voltage 3.0 - 3.5 kVOptimizes the electric field for efficient droplet formation and ionization.[13]
Source Temp. 120 - 150 °CAids in solvent desolvation from the ESI droplets.
Desolvation Temp. 350 - 450 °CFacilitates the final stage of solvent evaporation to release gas-phase ions.
MS1 Scan Range m/z 100 - 400A targeted scan range that includes the expected precursor ion (m/z 171.19).
MS2 Scan (Product) Scan of m/z 171.19Isolates the protonated molecule for fragmentation.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy 10 - 30 eVThis energy range should be optimized to produce a rich spectrum of structurally significant fragment ions.[1]

Part 3: Spectral Interpretation and Fragmentation Analysis

The structural information is derived from the fragmentation pattern of the protonated molecule ([M+H]⁺, m/z 171.19) in the MS/MS spectrum. The fragmentation of N-alkylated piperidine derivatives is well-characterized and typically involves cleavages adjacent to the nitrogen atoms (α-cleavage) and losses of the alkyl substituents.[1][14]

Predicted Fragmentation Pathways:

Collision-Induced Dissociation (CID) of the precursor ion at m/z 171.19 is expected to yield several characteristic product ions. The most probable fragmentation pathways are initiated at the charged nitrogen sites and involve the cleavage of adjacent C-C or C-N bonds.

  • Loss of Butyl Radical (C₄H₉•): A primary fragmentation is the cleavage of the N-butyl bond. This results in a stable, resonance-stabilized iminium ion.

    • Precursor: m/z 171.19

    • Neutral Loss: 57.07 Da (C₄H₉)

    • Product Ion: m/z 114.12

  • Loss of Aminomethyl Radical (•CH₂NH₂): Cleavage of the bond between the piperidine ring and the methanamine group.

    • Precursor: m/z 171.19

    • Neutral Loss: 31.04 Da (CH₃N)

    • Product Ion: m/z 140.15

  • Formation of Butyliminium Ion: Cleavage within the piperidine ring can lead to the formation of smaller, stable ions. A key fragment would be the butyliminium ion.

    • Product Ion: m/z 98.11 (C₆H₁₂N⁺)

  • Formation of Piperidinemethyl Cation: Loss of the butyl group followed by rearrangement.

    • Product Ion: m/z 114.12 (as above, but structure may differ)

Fragmentation_Pathway Precursor [M+H]⁺ m/z 171.19 C₁₀H₂₃N₂⁺ Frag114 Product Ion m/z 114.12 C₆H₁₂N₂⁺ Precursor->Frag114 - C₄H₉• (Butyl radical) (α-cleavage) Frag140 Product Ion m/z 140.15 C₉H₁₈N⁺ Precursor->Frag140 - •CH₂NH₂ (Aminomethyl radical) Frag98 Product Ion m/z 98.11 C₆H₁₂N⁺ Frag114->Frag98 - NH₃ caption Fig 2. Predicted MS/MS fragmentation of (1-Butylpiperidin-2-yl)methanamine.

Caption: Fig 2. Predicted MS/MS fragmentation of (1-Butylpiperidin-2-yl)methanamine.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of (1-Butylpiperidin-2-yl)methanamine. By leveraging Electrospray Ionization in positive mode and a standard reverse-phase LC method, robust and reproducible data can be obtained. The principles of ionization and the predicted fragmentation pathways discussed herein provide researchers with the necessary framework to develop and validate a method for the identification and quantification of this compound. The provided protocols are designed as a self-validating system, where the understanding of the underlying chemical principles informs every experimental choice, ensuring the generation of high-quality, trustworthy data essential for research and drug development.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Salama, N. N., & Wang, S. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 4, ACI.S2564. Retrieved from [Link]

  • Salama, N. N., & Wang, S. (2008). Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. PubMed, 4, 15-23. Retrieved from [Link]

  • Wojtowicz, E., et al. (2018). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. Retrieved from [Link]

  • ResearchGate. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. ResearchGate. Retrieved from [Link]

  • International Journal of Forensic Medicine and Toxicological Sciences. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples. ijfmts. Retrieved from [Link]

  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 32(15), 1541-1549. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. Retrieved from [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. Retrieved from [Link]

  • SciSpace. (n.d.). Electrospray ionization and time-of-flight mass spectrometric method for simultaneous determination of spermidine and spermine. SciSpace. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-butylpiperidin-2-yl)methanamine (C10H22N2). PubChemLite. Retrieved from [Link]

  • PubMed. (2007). Electrospray ionization and time-of-flight mass spectrometric method for simultaneous determination of spermidine and spermine. PubMed. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(12), e0167502. Retrieved from [Link]

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2020). Spray Mechanism of Contained-Electrospray Ionization. ACS Publications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • MDPI. (2024). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). c. NASA. Retrieved from [Link]

Sources

Foundational

Whitepaper: Design, Synthesis, and Pharmacological Evaluation of Substituted Piperidine Methanamine Compounds

Executive Summary The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, ubiquitous across various therapeutic classes. When functionalized with a methanamine appendage, the resulting substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, ubiquitous across various therapeutic classes. When functionalized with a methanamine appendage, the resulting substituted piperidine methanamine compounds offer unique spatial geometries and basic centers critical for targeted electrostatic interactions.

This technical guide explores the dual utility of the piperidine methanamine architecture in modern drug discovery. First, we examine its recent emergence as a potent dibasic cell wall inhibitor against Mycobacterium tuberculosis (Mtb)[1]. Second, we analyze the structure-based design of highly substituted piperidines as oral direct renin inhibitors for cardiovascular indications[2]. By dissecting the causality behind these structural modifications, this whitepaper provides researchers with a strategic framework for optimizing piperidine-based pharmacophores.

Mechanistic Pharmacology: Target-Specific Scaffold Optimization

Dibasic Piperidines as Mycobacterial Cell Wall Inhibitors

The rise of multi-drug resistant tuberculosis necessitates the discovery of novel chemical entities that can penetrate the highly lipophilic mycobacterial cell envelope. Recent phenotypic screening of diverse lead-like libraries identified dibasic piperidines—specifically piperidine methanamines—as potent inhibitors of Mtb growth[1].

Causality in Structural Design: Mode-of-action studies indicate that these compounds target the EmbB arabinosyltransferase pathway, a mechanism shared with the first-line therapeutic Ethambutol (EMB)[1]. The efficacy of these molecules is strictly governed by the spatial distance between the two basic nitrogen atoms. Structure-Activity Relationship (SAR) profiling revealed that an aminopiperidine core requires at least a three-carbon spacer equivalent to maintain the Minimum Inhibitory Concentration (MIC)[1].

When the spacer is truncated to a diaminoethyl configuration, the compound suffers a complete loss of activity[1]. This suggests that the binding pocket of EmbB requires a precise geometric arrangement for the electrostatic anchoring of the diamine. While substituted pyrrolidines and piperidine methanamines proved equipotent to initial high-throughput hits, researchers noted that 3-substituted piperidines exhibited higher microsomal turnover, necessitating further core rigidification to balance potency with metabolic stability[1].

Pathway Pip Piperidine Methanamine (Dibasic Scaffold) EmbB EmbB Arabinosyltransferase Pip->EmbB Competitive Inhibition AG Arabinogalactan Synthesis EmbB->AG Catalyzes CW Cell Wall Integrity AG->CW Essential Component Death Bacterial Clearance CW->Death Disruption Leads to

Mechanism of action for dibasic piperidines inhibiting mycobacterial cell wall synthesis.

3,5-Disubstituted Piperidines in Direct Renin Inhibition

In cardiovascular drug development, the piperidine ring serves as an excellent transition-state surrogate for aspartic proteases. A novel class of cis-configured 3,5-disubstituted piperidines was recently developed as highly efficacious oral direct renin inhibitors[2].

Causality in Structural Design: The central piperidine core effectively mimics the tetrahedral intermediate of the peptide bond cleaved by human renin. However, early iterations of these highly substituted lipophilic analogs suffered from poor pharmacokinetic (PK) profiles. To resolve this, researchers introduced a polar hydroxyl group at the 4-position of the piperidine ring[2]. This 4-hydroxy-3,5-substituted piperidine maintained low nanomolar in vitro potency against human renin while dramatically improving oral bioavailability to 60% in rat models[2]. The hydroxyl group strategically interacts with the prime-site residues of the enzyme, anchoring the molecule in the aqueous environment of the binding cleft while the 3,5-substituents occupy the hydrophobic S1 and S3 pockets.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate a comparative analysis of how specific substitutions impact both biological activity and pharmacokinetics, the quantitative data from the aforementioned studies is summarized below.

Compound ClassTargetKey Structural ModificationBiological ActivityPharmacokinetic Impact
Diaminoethyl Piperidine Mtb (EmbB)2-carbon spacerMIC: InactiveComplete loss of potency[1]
Piperidine Methanamine Mtb (EmbB)3-carbon spacer equivalentMIC: Highly PotentEquipotent to phenotypic hits[1]
3-Substituted Piperidine Mtb (EmbB)C3-substitutionMIC: PotentHigher microsomal turnover[1]
3,5-Disubstituted Piperidine Human ReninS1/S3 pocket optimizationIC50: <30 μM (off-targets)Poor oral bioavailability[2]
4-OH-3,5-Disubstituted Piperidine Human ReninC4-Hydroxyl additionIC50: Low nanomolar60% oral bioavailability (rat)[2]

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of piperidine methanamines requires precise control over reduction conditions to preserve the integrity of the heterocyclic core. The following protocol details the synthesis of a representative scaffold: 1-(1-methylpiperidin-4-yl)methanamine via the reduction of 1-methylisonipecotamide[3].

Step-by-Step Protocol

1. Reagent Preparation & Initiation:

  • Action: In a flame-dried, round-bottom flask purged with nitrogen, prepare a slurry of Lithium Aluminum Hydride (LiAlH4, 1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the flask to 0°C using an ice-water bath.

  • Causality: THF is utilized because its aprotic, coordinating nature stabilizes the intermediate aluminate complex. The 0°C environment is critical to control the highly exothermic hydride transfer, preventing solvent boil-off and side reactions.

2. Amide Addition:

  • Action: Dissolve 1-methylisonipecotamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH4 slurry over 30 minutes, maintaining the internal temperature below 5°C.

  • Causality: Dropwise addition prevents localized thermal spikes that could lead to the cleavage of the piperidine ring or over-reduction byproducts.

3. The Fieser Quench (Self-Validating Isolation):

  • Action: Once the reaction is complete (typically 2-4 hours at room temperature), recool to 0°C. For every x grams of LiAlH4 used, sequentially and cautiously add: x mL of distilled H2O, x mL of 15% aqueous NaOH, and 3x mL of distilled H2O.

  • Causality: This specific stoichiometric quenching sequence is mandatory. Deviating from it results in a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as crisp, white, granular solids, allowing for high-yield recovery of the basic amine via simple vacuum filtration.

4. Validation & Characterization:

  • Action: Filter the granular salts and wash thoroughly with hot THF. Concentrate the filtrate under reduced pressure.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) on the crude oil using a highly polar eluent (e.g., DCM:MeOH:NH4OH 90:9:1). Stain the plate with Ninhydrin and heat. The appearance of a distinct purple/blue spot confirms the presence of the newly formed primary amine (methanamine). Unreacted amide will not stain purple. Verify via 1 H-NMR: look for the disappearance of the broad amide NH2​ protons and the emergence of a new methylene signal (~2.6 ppm) corresponding to the −CH2​−NH2​ group.

Synthesis A 1-methylisonipecotamide B LiAlH4, THF (0°C) A->B Reduction C Aluminate Complex B->C Hydride Transfer D Fieser Quench (H2O/NaOH) C->D Hydrolysis E 1-(1-methylpiperidin-4-yl)methanamine D->E Filtration & Isolation

Synthetic workflow for 1-(1-methylpiperidin-4-yl)methanamine via LAH reduction.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters / NIH.
  • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv.
  • An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral (1-Butylpiperidin-2-yl)methanamine

Strategic Rationale & Pathway Selection (1-Butylpiperidin-2-yl)methanamine is a highly versatile chiral bidentate diamine[1]. In drug development and synthetic chemistry, it serves as a privileged scaffold for chiral cat...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pathway Selection

(1-Butylpiperidin-2-yl)methanamine is a highly versatile chiral bidentate diamine[1]. In drug development and synthetic chemistry, it serves as a privileged scaffold for chiral catalysts, resolving agents, and intermediates for local anesthetics (e.g., analogs of levobupivacaine).

Causality in Strategy: While asymmetric catalytic reduction of substituted pyridines is a known route to piperidines, it frequently suffers from poor enantioselectivity and requires expensive transition-metal catalysts under high-pressure hydrogen. To ensure absolute stereocontrol, this protocol employs a chiral pool approach , utilizing commercially available (S)-pipecolinamide. By starting with a stereocenter already locked in the (S)-configuration, the synthesis avoids the need for downstream chiral resolution, remaining highly scalable, cost-effective, and robust[2].

Mechanistic Overview

The synthesis is executed in two highly efficient phases:

  • N-Alkylation (SN2 Mechanism): The secondary amine of (S)-pipecolinamide acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to scavenge the generated HBr without risking base-catalyzed racemization of the α-chiral center. N,N-Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it leaves the amine nucleophile unsolvated and highly reactive, accelerating the SN2 displacement[2].

  • Amide Reduction: The primary amide is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH₄). The mechanism initiates via the coordination of the lithium cation to the carbonyl oxygen, dramatically enhancing its electrophilicity. Hydride transfer from the aluminate anion forms a tetrahedral intermediate. Subsequent collapse expels the oxygen as an aluminum complex, forming an iminium intermediate, which is rapidly reduced by a second hydride equivalent to yield the final diamine[3].

AsymmetricSynthesis SM (S)-Pipecolinamide (Chiral Pool) Step1 N-Alkylation (SN2) SM->Step1 1-Bromobutane K2CO3, DMF Int (S)-1-Butylpiperidine- 2-carboxamide Step1->Int >95% Yield Step2 Amide Reduction (LiAlH4) Int->Step2 Hydride Transfer THF, Reflux Prod (S)-(1-Butylpiperidin- 2-yl)methanamine Step2->Prod Fieser Workup >85% Yield

Synthetic workflow and mechanistic pathway for (S)-(1-Butylpiperidin-2-yl)methanamine.

Experimental Protocols (Self-Validating Systems)

Phase 1: Synthesis of (S)-1-Butylpiperidine-2-carboxamide

Self-Validation Checkpoint: Reaction progress is monitored via Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM with 1% NH₄OH). The SN2 reaction is self-validating when the highly polar, baseline-hugging (S)-pipecolinamide spot is completely replaced by the higher-Rf tertiary amine product.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-pipecolinamide (10.0 g, 78.0 mmol) and anhydrous K₂CO₃ (21.6 g, 156.0 mmol, 2.0 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (150 mL). Stir at room temperature for 15 minutes to ensure uniform dispersion.

  • Alkylation: Add 1-bromobutane (10.0 mL, 93.6 mmol, 1.2 eq) dropwise over 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to aggressively strip away residual DMF. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white crystalline solid.

Phase 2: Reduction to (S)-(1-Butylpiperidin-2-yl)methanamine

Self-Validation Checkpoint: The Fieser workup is the ultimate self-validating step for LiAlH₄ reductions[3]. If the stoichiometry is precise, a crisp, white, granular precipitate of aluminum salts will form, leaving a clear supernatant. A gelatinous, gray mass indicates incomplete hydrolysis or incorrect water ratios, which will trap the amine product and drastically reduce yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 1 L three-neck flask under argon, suspend LiAlH₄ pellets (8.88 g, 234.0 mmol, 3.0 eq) in anhydrous THF (200 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the crude (S)-1-butylpiperidine-2-carboxamide (approx. 14.3 g, 78.0 mmol) from Phase 1 in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux (65 °C) for 4 hours.

  • Fieser Quench (Critical Step): Cool the reaction strictly to 0 °C. Dilute with diethyl ether (200 mL). Carefully quench the reaction by the sequential, dropwise addition of:

    • 8.88 mL of distilled H₂O (1 mL per gram of LiAlH₄)

    • 8.88 mL of 15% aqueous NaOH

    • 26.64 mL of distilled H₂O (3 mL per gram of LiAlH₄)

  • Isolation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes until the aluminum salts transition into a dense, white, granular powder[3]. Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the mixture through a pad of Celite.

  • Final Polish: Wash the Celite pad thoroughly with diethyl ether (2 × 100 mL). Concentrate the filtrate under reduced pressure, followed by vacuum distillation to yield the pure diamine as a colorless oil.

Quantitative Data & Analytical Validation

ParameterPhase 1 Intermediate: (S)-1-Butylpiperidine-2-carboxamidePhase 2 Final Product: (S)-(1-Butylpiperidin-2-yl)methanamine
Appearance White crystalline solidColorless to pale yellow oil
Molecular Weight 184.28 g/mol 170.30 g/mol
Yield >95% (Crude, used directly)85–90% (Following vacuum distillation)
Enantiomeric Excess (ee) >99% (Determined via Chiral HPLC)>99% (Determined via Chiral HPLC)
Target MS (m/z) [M+H]⁺ 185.1[M+H]⁺ 171.2
IR Spectroscopy (ν) 3350, 3180 (N-H), 1665 (C=O) cm⁻¹3370, 3290 (N-H), absence of 1665 cm⁻¹

References[1] Title: (1-butylpiperidin-2-yl)methanamine (C10H22N2) - PubChemLite

Source: PubChem URL: [Link]2] Title: Method for producing levobupivacaine and analog (Patent DE69531624T2 / US5849924A) Source: Google Patents URL: 3] Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications (Chemical Health & Safety) URL: [Link]

Sources

Application

Application Note: (1-Butylpiperidin-2-yl)methanamine as a Divergent Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern drug discovery, the selec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern drug discovery, the selection of highly versatile, pre-functionalized scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) represents a highly privileged diamine building block. Structurally, it combines a conformationally restricted piperidine core, a lipophilic N -butyl anchor, and a highly nucleophilic primary aminomethyl group.

This unique structural topology allows for regioselective functionalization without the need for complex protecting-group strategies. As a Senior Application Scientist, I have designed this guide to detail the physicochemical rationale for utilizing this scaffold, alongside field-validated protocols for generating central nervous system (CNS) agents, G-protein coupled receptor (GPCR) ligands, and novel ion channel blockers.

Structural Rationale & Physicochemical Profiling

The utility of (1-Butylpiperidin-2-yl)methanamine stems from its dual-amine nature. The tertiary amine (piperidine nitrogen) is sterically hindered and alkylated, rendering it non-nucleophilic but basic. Conversely, the primary amine is highly accessible, allowing for rapid, orthogonal reactivity with electrophiles.

From a pharmacokinetic (PK) perspective, the N -butyl group acts as a lipophilic anchor that enhances blood-brain barrier (BBB) penetration, making it an excellent mimic for the spatial geometry found in local anesthetics (e.g., bupivacaine and ropivacaine) and selective 5-HT receptor antagonists [1, 2].

Table 1: Physicochemical Properties & MedChem Significance
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₀H₂₂N₂Scaffold provides a robust hydrocarbon framework.
Molecular Weight 170.30 g/mol Low MW allows for extensive downstream derivatization while easily staying within Lipinski's Rule of 5.
LogP (Predicted) ~1.60Optimal baseline lipophilicity for membrane permeability and BBB crossing [2].
TPSA 29.26 ŲHighly favorable for CNS availability (TPSA < 90 Ų is ideal for neuro-therapeutics) [2].
H-Bond Donors 1Primary amine provides the reactive site; easily converted to amides/ureas.
H-Bond Acceptors 2Facilitates critical hydrogen-bonding interactions within target protein binding pockets.

Mechanistic Role in Drug Design

The causality behind choosing this specific building block lies in regioselective efficiency . In traditional synthesis, using an unsubstituted piperidin-2-ylmethanamine requires orthogonal protection (e.g., Boc and Cbz) to differentiate the secondary ring nitrogen from the primary exocyclic nitrogen [3]. Because the piperidine nitrogen is already alkylated with a butyl group, synthetic chemists can bypass protection/deprotection steps entirely.

When reacted with acyl chlorides, sulfonyl chlorides, or isocyanates, the primary amine reacts exclusively. The resulting compounds retain the basic tertiary amine, which is crucial for forming water-soluble hydrochloride salts and for forming salt-bridge interactions with aspartate or glutamate residues in GPCR binding sites [3].

Divergent Synthetic Workflows

G BB (1-Butylpiperidin-2-yl)methanamine (Core Scaffold) Amide Amide Coupling (R-COCl / HATU) BB->Amide Acylation Sulfonamide Sulfonylation (R-SO2Cl) BB->Sulfonamide Sulfonylation Urea Urea Formation (Isocyanates) BB->Urea Addition CNS CNS-Active Agents (BBB Penetrant) Amide->CNS High LogP IonChannel Ion Channel Blockers (Local Anesthetics) Amide->IonChannel Spatial mimicry GPCR GPCR Ligands (5-HT / Dopamine) Sulfonamide->GPCR H-Bonding Urea->GPCR Target binding

Figure 1: Divergent synthetic pathways of (1-Butylpiperidin-2-yl)methanamine in drug discovery.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The workup procedures specifically account for the basicity of the tertiary piperidine nitrogen, avoiding highly acidic aqueous washes that would inadvertently extract the desired product into the aqueous waste stream.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize lipophilic amide derivatives for CNS or ion-channel targeting.

Causality & Expert Insight: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior reaction kinetics and high yields, particularly when coupling sterically hindered carboxylic acids. N,N -Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic, ensuring it acts solely as a proton scavenger without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N -Dimethylformamide (DMF) (5.0 mL).

  • Coupling Reagent Addition: Add HATU (1.2 equiv, 1.2 mmol) followed by DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAt-ester.

  • Amine Addition: Add (1-Butylpiperidin-2-yl)methanamine (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (using a Ninhydrin stain to confirm the disappearance of the primary amine).

  • Specialized Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

    • Wash with saturated aqueous NaHCO₃ (3 × 10 mL) to remove acidic byproducts and DMF.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Critical Note:Do not wash with 1M HCl. The tertiary amine of the product will protonate and partition into the aqueous layer, destroying your yield.

  • Purification: Purify via flash column chromatography (DCM:MeOH, 95:5 with 0.1% Et₃N to prevent peak tailing of the basic amine).

Protocol B: Synthesis of Sulfonamide Derivatives

Objective: Generate rigid, hydrogen-bond donating ligands for GPCR targets.

Causality & Expert Insight: Sulfonylation is highly exothermic. The reaction must be initiated at 0 °C to prevent the degradation of the sulfonyl chloride and to suppress any potential side reactions. Dichloromethane (DCM) is the optimal solvent as it is aprotic and does not interfere with the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve (1-Butylpiperidin-2-yl)methanamine (1.0 equiv, 1.0 mmol) and Triethylamine (TEA) (2.0 equiv, 2.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (1.1 equiv, 1.1 mmol) dropwise over 10 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Extraction:

    • Quench the reaction with water (10 mL).

    • Extract the aqueous layer with DCM (2 × 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure. The resulting sulfonamides are often highly crystalline and can frequently be isolated via trituration in cold diethyl ether, bypassing the need for chromatography.

Troubleshooting & Analytical Characterization

  • Amine Tailing on Silica Gel: Because the product retains a basic tertiary amine, it will interact strongly with the acidic silanol groups on standard silica gel. Always pre-treat your silica column with 1-2% Triethylamine (TEA) or use basic alumina to ensure sharp elution bands and high recovery.

  • NMR Characterization: In ¹H-NMR (CDCl₃), the diastereotopic protons of the bridging methylene group (-CH₂-NH-) typically appear as a complex multiplet between 2.60–2.90 ppm. The N -butyl terminal methyl group will appear as a distinct triplet near 0.90 ppm, serving as an excellent internal integration standard to confirm the retention of the lipophilic tail.

References

  • PubChemLite: (1-butylpiperidin-2-yl)methanamine (C10H22N2) . University of Luxembourg / PubChem. Retrieved March 14, 2026, from[Link]

Method

Application Notes and Protocols for the Utilization of (1-Butylpiperidin-2-yl)methanamine in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the effective use of (1-Butylpiperidin-2-yl)methanamine as a versatile building block in parallel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective use of (1-Butylpiperidin-2-yl)methanamine as a versatile building block in parallel synthesis endeavors. The unique structural characteristics of this chiral primary amine, featuring a lipophilic butyl group on the piperidine nitrogen, offer a valuable scaffold for generating diverse chemical libraries with potential applications in drug discovery. These notes detail its chemical properties, key reactions amenable to parallel synthesis, and step-by-step protocols for amide bond formation, reductive amination, and urea/thiourea synthesis. Furthermore, strategies for high-throughput purification and analysis are discussed to streamline the drug discovery workflow.

Introduction: The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1][2][3] Its prevalence stems from the desirable physicochemical and pharmacokinetic properties it imparts to molecules, including enhanced solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1][4] The saturated, six-membered nitrogen-containing heterocycle provides a rigid, three-dimensional framework that allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1][2] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling fine-tuning of a molecule's properties.[1]

(1-Butylpiperidin-2-yl)methanamine offers a unique combination of features for library synthesis. The primary amine serves as a reactive handle for a wide array of chemical transformations, while the N-butyl group introduces lipophilicity, potentially enhancing membrane permeability and influencing the ADME (absorption, distribution, metabolism, and excretion) profile of the resulting compounds. The chiral center at the 2-position of the piperidine ring allows for the exploration of stereospecific interactions with biological targets, a crucial aspect of modern drug design.[5] The strategic introduction of such chiral piperidine scaffolds can significantly enhance biological activity and selectivity.[5]

Chemical Properties and Handling

PropertyValue
IUPAC Name (1-Butylpiperidin-2-yl)methanamine
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO2.

Note: As a primary amine, (1-Butylpiperidin-2-yl)methanamine is basic and can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Applications in Parallel Synthesis

The primary amine functionality of (1-Butylpiperidin-2-yl)methanamine is amenable to a variety of robust reactions commonly employed in parallel synthesis to generate large, diverse libraries of compounds.[6]

Caption: Workflow for generating a diverse compound library from (1-Butylpiperidin-2-yl)methanamine.

Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7] Parallel synthesis of amides can be efficiently achieved by reacting (1-Butylpiperidin-2-yl)methanamine with a library of carboxylic acids or their activated derivatives.[8][9]

Protocol: Parallel Amide Synthesis in a 96-Well Plate

This protocol is designed for a 96-well reaction block.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (1-Butylpiperidin-2-yl)methanamine in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in the same solvent.

    • Prepare a 0.4 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a 0.8 M solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in the same solvent.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).

    • Add 100 µL of the (1-Butylpiperidin-2-yl)methanamine stock solution (0.02 mmol) to each well.

    • Add 50 µL of the HATU stock solution (0.02 mmol) to each well.

    • Add 50 µL of the DIPEA stock solution (0.04 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS analysis of a few representative wells.

    • Upon completion, the reaction mixtures can be subjected to high-throughput purification.[10][11][12]

ReagentMolarityVolume (µL)Moles (mmol)
Carboxylic Acid0.2 M1000.02
(1-Butylpiperidin-2-yl)methanamine0.2 M1000.02
HATU0.4 M500.02
DIPEA0.8 M500.04
Total Volume 300
Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds and is highly amenable to parallel synthesis.[13][14] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[15][16]

Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (1-Butylpiperidin-2-yl)methanamine in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

    • Prepare 0.2 M stock solutions of a library of aldehydes or ketones in the same solvent.

    • Prepare a 0.3 M solution of a reducing agent, such as sodium triacetoxyborohydride (STAB), as a slurry in the reaction solvent.[16]

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the respective aldehyde or ketone stock solution (0.02 mmol).

    • Add 100 µL of the (1-Butylpiperidin-2-yl)methanamine stock solution (0.02 mmol) to each well.

    • Add 100 µL of the STAB slurry (0.03 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the products with an organic solvent (e.g., DCM) using a liquid-liquid extraction manifold.

    • The organic extracts can then be dried, concentrated, and purified.

ReagentMolarityVolume (µL)Moles (mmol)
Aldehyde/Ketone0.2 M1000.02
(1-Butylpiperidin-2-yl)methanamine0.2 M1000.02
Sodium Triacetoxyborohydride0.3 M1000.03
Total Volume 300
Urea and Thiourea Formation

The reaction of primary amines with isocyanates or isothiocyanates provides a straightforward and high-yielding route to ureas and thioureas, respectively. These reactions are typically fast and clean, making them ideal for parallel synthesis.[17]

Protocol: Parallel Urea/Thiourea Synthesis

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (1-Butylpiperidin-2-yl)methanamine in a polar aprotic solvent like THF or DMF.

    • Prepare 0.2 M stock solutions of a library of isocyanates or isothiocyanates in the same solvent.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the (1-Butylpiperidin-2-yl)methanamine stock solution (0.02 mmol).

    • Add 100 µL of the respective isocyanate or isothiocyanate stock solution (0.02 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 2-12 hours.

    • Monitor the reaction by LC-MS.

    • If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent can be evaporated, and the crude product purified.

ReagentMolarityVolume (µL)Moles (mmol)
(1-Butylpiperidin-2-yl)methanamine0.2 M1000.02
Isocyanate/Isothiocyanate0.2 M1000.02
Total Volume 200

High-Throughput Purification and Analysis

A critical bottleneck in parallel synthesis is the purification of the resulting compound libraries.[10] Mass-directed automated preparative HPLC is a widely adopted technique for the high-throughput purification of compound libraries.

Caption: High-throughput purification workflow for a compound library.

General Purification Protocol:

  • Sample Preparation: The crude reaction mixtures are typically dissolved in a suitable solvent (e.g., DMSO/methanol) and filtered before injection.

  • Chromatography: A generic reversed-phase HPLC gradient is often used for initial screening and purification.

  • Fraction Collection: The mass spectrometer detects the elution of the target compound, triggering fraction collection.

  • Post-Purification: The collected fractions are evaporated to dryness, and the purified compounds are subjected to quality control analysis (e.g., LC-MS and/or NMR) to confirm identity and purity before biological screening.

Conclusion

(1-Butylpiperidin-2-yl)methanamine is a valuable and versatile building block for parallel synthesis in drug discovery. Its primary amine handle allows for the application of a wide range of robust chemical transformations, enabling the rapid generation of diverse libraries of novel compounds. The protocols outlined in this document provide a solid foundation for researchers to incorporate this promising scaffold into their high-throughput synthesis workflows, ultimately accelerating the identification of new lead compounds.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Thieme. (2014). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Synthesis, 46(08), 1088-1094.
  • Springer. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2690-2696.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.
  • Scilit. (n.d.). High-Throughput Purification of Single Compounds and Libraries.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1-e14.
  • Bentham Science. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1377.
  • ResearchGate. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
  • Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries.
  • Taylor & Francis. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. Journal of Chemical Research, 2006(8), 528-530.
  • Royal Society of Chemistry. (n.d.). Microscale purification in support of high-throughput medicinal chemistry.
  • PubMed. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
  • Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Waters. (n.d.). High Throughput Mass-Directed Purification of Drug Discovery Compounds.
  • SlideShare. (n.d.). Combinatorial and parallel synthesis.
  • PubMed. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(8), 1848-1851.
  • Wiley Online Library. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal.
  • ScienceDirect. (2014). Parallel Synthesis and Library Design. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 35-58).
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • ACS Publications. (n.d.). Parallel Synthesis of Aminomethylphosphine Ligands. ACS Combinatorial Science.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application

HPLC purification protocol for (1-Butylpiperidin-2-yl)methanamine

Application Note: High-pH Preparative HPLC Purification of (1-Butylpiperidin-2-yl)methanamine Analyte Profiling & Chromatographic Challenges (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) is a highly basic, aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-pH Preparative HPLC Purification of (1-Butylpiperidin-2-yl)methanamine

Analyte Profiling & Chromatographic Challenges

(1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) is a highly basic, aliphatic diamine with a molecular weight of 170.30 g/mol and an estimated LogP of ~1.6[1]. Structurally, it consists of a piperidine ring substituted with a butyl chain and a primary aminomethyl group.

Purifying this compound via standard reversed-phase high-performance liquid chromatography (RP-HPLC) presents two critical challenges:

  • The Chromophore Deficit: The molecule completely lacks a conjugated π -system or aromatic ring, rendering standard UV detection (e.g., 254 nm) blind to its presence. While low-UV detection (200–210 nm) is technically possible, it is highly susceptible to baseline drift from gradient mobile phases.

  • Severe Peak Tailing: With two basic nitrogen centers (a primary and a tertiary amine), the molecule is highly protonated at neutral or acidic pH. These positively charged species interact aggressively with residual silanols on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and low preparative recovery.

Mechanistic Strategy & Method Development

To engineer a self-validating and robust purification protocol, we must move away from traditional low-pH UV methods and adopt a High-pH Mass-Directed AutoPurification (MDAP) strategy coupled with Charged Aerosol Detection (CAD) .

Overcoming the Chromophore Deficit with MS and CAD

Because UV detection is unreliable for aliphatic amines, orthogonal detection is required.

  • ESI-MS (Electrospray Ionization): The basic amines readily accept protons, making ESI in positive ion mode highly sensitive. We monitor the [M+H]+ ion at m/z 171.3 to trigger fraction collection.

  • CAD (Charged Aerosol Detection): CAD provides a universal, mass-dependent response that is entirely independent of the analyte's chemical properties or lack of a chromophore[2][3]. By nebulizing the eluent, evaporating the volatile mobile phase, and applying an electrical charge to the remaining analyte particles, CAD ensures that we can quantify the purity of the collected fractions without relying on UV absorbance[2].

pH-Driven Retention on Hybrid Silica

To mitigate silanol interactions and increase the retention of this polar molecule on a C18 column, the mobile phase pH must be raised to ~10.0. At this pH, the ionization of the basic amines is significantly suppressed, converting the molecule into a more hydrophobic, neutral state that interacts cleanly with the C18 stationary phase.

Because standard silica dissolves at pH > 8, we utilize Waters XBridge BEH (Ethylene Bridged Hybrid) particle technology. The incorporation of ethylene bridges within the silica matrix provides exceptional mechanical strength and chemical stability up to pH 12, preventing column degradation during high-pH gradients[4][5].

Experimental Protocols

Analytical LC-MS/CAD Method Development

Before scaling to preparative HPLC, the retention time and ionization parameters must be validated at the analytical scale.

Table 1: Analytical LC-MS/CAD Parameters

Parameter Specification
Column Waters XBridge BEH C18, 4.6 × 100 mm, 3.5 µm[5]

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH4​OH ) | | Mobile Phase B | Acetonitrile (LC-MS Grade) | | Flow Rate | 1.0 mL/min | | Gradient | 5% B to 95% B over 10.0 min, hold for 2.0 min | | Column Temperature | 40 °C | | MS Detection | ESI+, Single Ion Recording (SIR) m/z 171.3, Cone Voltage 25V | | CAD Detection | Evaporation Temp: 35 °C, Data Rate: 10 Hz[6] |

Preparative Scale-Up Protocol

Once the analytical gradient is optimized, the method is geometrically scaled to a preparative column.

Table 2: Preparative HPLC Parameters

Parameter Specification
Column Waters XBridge BEH C18 OBD Prep, 19 × 150 mm, 5 µm
Flow Rate 18.0 mL/min
Injection Volume 500 µL (Sample dissolved in 50:50 Water:MeOH)
Gradient Focused gradient: 10% B to 50% B over 15.0 min
Split Ratio 100,000:1 (Active Flow Splitter to MS/CAD)

| Make-up Solvent | 0.1% Formic Acid in 50:50 Water:MeOH (1.0 mL/min) |

Crucial Insight: Fraction Handling & Lyophilization

Experience-driven causality: (1-Butylpiperidin-2-yl)methanamine is a relatively low-molecular-weight free base. When purified using volatile Ammonium Bicarbonate buffer, the resulting fractions will contain the compound in its free amine form. If these fractions are directly lyophilized (freeze-dried) or concentrated via rotary evaporation, the free base will volatilize, leading to catastrophic yield loss.

Protocol Step: Immediately after fraction collection, acidify the pooled target fractions by adding 1.0 M Hydrochloric Acid (HCl) dropwise until the pH is < 3. This converts the volatile free base into a highly stable, non-volatile dihydrochloride salt. The acidified fractions can then be safely lyophilized to yield a pure, white solid.

Mass-Directed AutoPurification (MDAP) Workflow

To execute this purification without UV detection, a specialized instrumental fluidic pathway is required. The bulk of the flow is directed to the fraction collector, while a microscopic split is diluted with a make-up solvent (to enhance ionization) and sent to the destructive MS and CAD detectors.

MDAP Pump Prep HPLC Pump (High pH Gradient) Inj Sample Injection (Crude Mixture) Pump->Inj Col Waters XBridge BEH C18 Prep Inj->Col Split Active Flow Splitter (100,000:1) Col->Split Dil Make-up Pump & Dilution Split->Dil Split Flow (0.1%) Frac Fraction Collector (Target Recovery) Split->Frac Main Flow (99.9%) MS Mass Spectrometer (ESI+ m/z 171.3) Dil->MS CAD Charged Aerosol Detector Dil->CAD Logic Fraction Logic Controller MS->Logic m/z Trigger CAD->Logic Mass Trigger Logic->Frac Collect Cmd Waste Waste Frac->Waste

Mass-Directed AutoPurification (MDAP) workflow utilizing MS/CAD for chromophore-deficient analytes.

References

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Chromatography Online URL:[Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns Chromatography Online URL:[Link]

  • How charged aerosol detection is revolutionizing HPLC analysis Wiley Analytical Science URL:[Link]

  • XBridge Columns Care and Use Manual Waters Corporation / Prep-HPLC URL:[Link]

Sources

Method

Topic: Derivatization of (1-Butylpiperidin-2-yl)methanamine for GC-MS Analysis

An Application Note from the Office of the Senior Application Scientist Abstract The quantitative analysis of (1-Butylpiperidin-2-yl)methanamine by gas chromatography-mass spectrometry (GC-MS) is hindered by the compound...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The quantitative analysis of (1-Butylpiperidin-2-yl)methanamine by gas chromatography-mass spectrometry (GC-MS) is hindered by the compound's high polarity and low volatility, primarily due to the presence of a primary amine group. These characteristics often lead to poor chromatographic performance, including peak tailing and low sensitivity. This application note provides a detailed guide and two robust protocols for the chemical derivatization of (1-Butylpiperidin-2-yl)methanamine to overcome these analytical challenges. We present methodologies for both acylation using Trifluoroacetic Anhydride (TFAA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The rationale behind reagent selection, step-by-step protocols, expected mass spectral data, and typical GC-MS parameters are discussed to equip researchers, scientists, and drug development professionals with the tools for reliable and sensitive quantification of this piperidine derivative.

Introduction: The Rationale for Derivatization

(1-Butylpiperidin-2-yl)methanamine possesses two key structural features relevant to GC-MS analysis: a tertiary amine within the N-butylated piperidine ring and a primary amine on the exocyclic methanamine moiety. While the tertiary amine is relatively inert under typical GC conditions, the primary amine's active hydrogens are the primary cause of analytical difficulties.[1] These hydrogens readily form hydrogen bonds, leading to undesirable interactions with active sites (e.g., free silanol groups) in the GC inlet and on the column stationary phase.[2] This results in poor peak symmetry, reduced column efficiency, and diminished sensitivity.[2][3]

Chemical derivatization is a crucial sample preparation step that mitigates these issues by chemically modifying the analyte.[4][5] The process replaces the active hydrogens of the primary amine with less polar, more stable functional groups.[6] This transformation yields a derivative with several analytical advantages:

  • Increased Volatility: The derivative is more easily vaporized in the GC inlet, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[2][3]

  • Improved Peak Shape: By masking the polar amine group, interactions with the GC system are minimized, resulting in sharper, more symmetrical chromatographic peaks.[2]

  • Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms, can significantly improve detector response.[2][4]

  • Structural Confirmation: The predictable mass shift and unique fragmentation patterns of the derivative provide additional confidence in analyte identification.[7]

This guide will focus on two of the most effective and widely adopted derivatization strategies for primary amines: acylation and silylation.[8]

Strategic Selection of Derivatization Reagents

The choice of derivatizing reagent is critical and depends on the analyte's structure and the analytical objectives. For (1-Butylpiperidin-2-yl)methanamine, the primary amine is the target functional group.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group (R-C=O) into the molecule.[2] TFAA is a powerful acylating agent that reacts rapidly with primary amines to form highly stable and volatile trifluoroacetyl amides.[9]

Causality of Choice:

  • Reaction Efficacy: The reaction is typically fast and proceeds to completion under mild heating.

  • Derivative Stability: The resulting N-trifluoroacetyl amide is significantly more stable than the parent amine.

  • Enhanced Detection: The introduction of the trifluoroacetyl group (-COCF₃) adds 96 Da to the molecular weight and provides a distinct fragmentation pattern. The high electronegativity of the fluorine atoms also makes the derivative highly suitable for electron capture detection (ECD) if extreme sensitivity is required.[4]

Silylation with MSTFA

Silylation is the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most powerful and versatile silylating reagents available.[10][11]

Causality of Choice:

  • High Reactivity: MSTFA is a potent TMS donor, capable of derivatizing primary amines quickly and efficiently, even without a catalyst.[11]

  • Volatile By-products: The by-products of the reaction, N-methyltrifluoroacetamide and any excess MSTFA, are highly volatile and typically elute well before the analyte derivative, minimizing chromatographic interference.[4][11]

  • Inert Derivatives: The resulting TMS-amine is thermally stable and less polar, leading to excellent chromatographic behavior.[2]

Experimental Protocols & Methodologies

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the conversion of the primary amine to its corresponding trifluoroacetyl amide derivative.

Materials and Reagents:

  • (1-Butylpiperidin-2-yl)methanamine sample or standard

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or Toluene)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: If the sample is in solution, transfer an aliquot containing approximately 10-100 µg of the analyte to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will hydrolyze the TFAA reagent.[2]

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue to redissolve the analyte. Add 50 µL of TFAA to the vial.[12]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.[12]

  • Post-Reaction: Allow the vial to cool to room temperature. Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (or another suitable solvent like hexane) for analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Workflow and Reaction Diagrams:

TFAA_Workflow cluster_workflow TFAA Derivatization Workflow A Dry Analyte in Vial B Add 100 µL Ethyl Acetate + 50 µL TFAA A->B C Heat at 70°C for 30 min B->C D Cool to Room Temp C->D E Evaporate to Dryness D->E F Reconstitute in Solvent E->F G Inject into GC-MS F->G TFAA_Reaction cluster_reaction TFAA Reaction Mechanism Analyte Analyte (R-CH₂-NH₂) TFAA +  TFAA ((CF₃CO)₂O) Product ->  TFA-Derivative (R-CH₂-NH-COCF₃) Byproduct +  Trifluoroacetic Acid (CF₃COOH)

Caption: Acylation of the primary amine with TFAA.

Protocol 2: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol details the conversion of the primary amine to its corresponding trimethylsilyl (TMS) derivative.

Materials and Reagents:

  • (1-Butylpiperidin-2-yl)methanamine sample or standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS catalyst

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. Silylating reagents are extremely sensitive to moisture. [13]2. Reagent Addition: Add 100 µL of MSTFA to the dried residue. If derivatization is slow or incomplete, using MSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst can improve the reaction rate. [13][14]Anhydrous pyridine can also be used as a solvent if needed.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes. [13]4. Post-Reaction: Allow the vial to cool to room temperature. Unlike the acylation protocol, evaporation is typically not required as the by-products are very volatile. [11]The sample can often be injected directly.

  • Analysis: Inject 1 µL of the reaction mixture into the GC-MS system.

Workflow and Reaction Diagrams:

MSTFA_Workflow cluster_workflow MSTFA Derivatization Workflow A Dry Analyte in Vial B Add 100 µL MSTFA (+/- 1% TMCS) A->B C Heat at 60-80°C for 30-60 min B->C D Cool to Room Temp C->D E Inject Directly into GC-MS D->E

Caption: Workflow for MSTFA derivatization.

MSTFA_Reaction cluster_reaction MSTFA Reaction Mechanism Analyte Analyte (R-CH₂-NH₂) MSTFA +  MSTFA Product ->  TMS-Derivative (R-CH₂-NH-TMS) Byproduct +  Volatile By-products

Caption: Silylation of the primary amine with MSTFA.

Data Summary and Expected Results

The molecular weight of underivatized (1-Butylpiperidin-2-yl)methanamine is 170.31 g/mol . Derivatization will result in a predictable mass shift, which is a key diagnostic for confirming a successful reaction.

ParameterTFAA DerivatizationMSTFA Derivatization
Reagent Trifluoroacetic AnhydrideN-methyl-N-(trimethylsilyl)trifluoroacetamide
Reaction Product N-trifluoroacetyl amideN-trimethylsilyl amine
Reaction Conditions 70°C, 30 min60-80°C, 30-60 min
Mass Shift + 96 Da+ 72 Da (per TMS group)
Derivative MW 266.3 g/mol 242.4 g/mol
Key MS Fragments Expect fragments related to the loss of the butyl group, ring opening, and formation of iminium ions containing the TFA moiety. [7]Expect a prominent M-15 peak (loss of a methyl group from TMS) and fragments related to the piperidine ring structure. [7]
Derivative Stability Very Stable Stable, but can be sensitive to hydrolysis [6]

Recommended GC-MS Parameters

The following parameters serve as a typical starting point for method development. Optimization is necessary for specific instrumentation and analytical requirements. [14]

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, operated in Splitless mode

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Conclusion

Direct GC-MS analysis of (1-Butylpiperidin-2-yl)methanamine presents significant chromatographic challenges. The derivatization protocols provided here, utilizing either acylation with TFAA or silylation with MSTFA, effectively convert the polar primary amine into a more volatile, thermally stable, and chromatographically amenable derivative. [2][6]These methods lead to improved peak shape, enhanced sensitivity, and robust, reproducible quantification. The choice between TFAA and MSTFA will depend on laboratory preference, available reagents, and specific analytical goals, but both represent a validated and effective strategy for the successful GC-MS analysis of this and similar primary amine-containing compounds.

References

  • Deakin, A. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Lee, M. R., & Song, Y. J. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Sulaiman, N., & Aizat, W. M. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Retrieved from [Link]

  • Kusch, P., Knupp, G., Hergarten, M., Visser, H., & Eis, D. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Unknown. (n.d.). GC Derivatization. Unknown Source. Retrieved from [Link]

  • Leça, J. M., Pereira, V., Pereira, J. A., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Yeboah, P. O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Retrieved from [Link]

  • Guedes, J., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Lee, M. R., & Song, Y. J. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. PDF. Retrieved from [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

Sources

Application

Application Note: A Practical Guide to Investigating (1-Butylpiperidin-2-yl)methanamine as a Novel Enzyme Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and recognized for its...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and recognized for its ability to interact with a wide range of biological targets.[1][2][3] This application note presents a comprehensive, field-proven framework for the investigation of (1-Butylpiperidin-2-yl)methanamine, a specific and under-explored piperidine derivative, as a potential enzyme inhibitor. While direct inhibitory data for this compound is not established, its structure is analogous to scaffolds found in known bioactive molecules.[4][5] This guide provides a logical, step-by-step workflow, from compound synthesis and characterization to primary screening, secondary assays, and mechanism of action studies. The protocols are designed to be self-validating, emphasizing causality and robust data interpretation, thereby equipping researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and similar novel chemical entities.

Part 1: Rationale and Foundational Concepts

The piperidine heterocycle is a "privileged structure" in drug discovery, prized for its synthetic tractability and its presence in drugs targeting a multitude of enzyme classes and receptors.[6][7] Derivatives have been developed as inhibitors for targets as diverse as HIV-protease, acetylcholinesterase, and various kinases.[8][9][10] The specific compound, (1-Butylpiperidin-2-yl)methanamine (CAS 1019341-68-4), features two key points for potential molecular interactions: a basic secondary amine within the piperidine ring and a primary amine on the exocyclic methyl group.[11] The N-butyl group adds lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in an enzyme's active or allosteric site.[3]

This guide uses a hypothetical investigation against a serine protease, such as trypsin or chymotrypsin, as a representative model system. These enzymes have well-characterized kinetics and readily available substrates, making them ideal for initial proof-of-concept studies.

Part 2: Compound Synthesis and Characterization

The first critical step is to obtain the compound of interest with high purity. (1-Butylpiperidin-2-yl)methanamine can be synthesized from the commercially available precursor, 2-(aminomethyl)piperidine. The primary challenge is the selective alkylation of the ring's secondary amine over the exocyclic primary amine.[12]

Protocol 1: Selective N-Alkylation of 2-(Aminomethyl)piperidine

This protocol leverages the greater nucleophilicity of the cyclic secondary amine compared to the primary amine to achieve preferential alkylation.[12]

Materials:

  • 2-(Aminomethyl)piperidine

  • 1-Bromobutane (or Butyl Iodide)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(aminomethyl)piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add Base: Add finely powdered, dry K₂CO₃ (1.5 eq) to the solution. Stir the suspension for 10 minutes.

  • Alkylation: Slowly add 1-bromobutane (1.05 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Causality Note: Careful control of stoichiometry and temperature is crucial to minimize the formation of di-alkylated byproducts.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. A gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide is often effective for eluting polar amines.

  • Characterization: Confirm the structure and purity of the final product, (1-Butylpiperidin-2-yl)methanamine, using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be >98% for use in biological assays.

Part 3: Primary Enzyme Inhibition Screening

The goal of the primary screen is to determine if the compound exhibits any inhibitory activity against the target enzyme. A common method is to measure the reduction in the rate of a reaction that produces a fluorescent or colorimetric signal.[13]

Protocol 2: General Fluorometric Protease Inhibition Assay

Materials:

  • Purified enzyme (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • (1-Butylpiperidin-2-yl)methanamine (test compound)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 20 mM CaCl₂)

  • DMSO (for compound stock solution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare working solutions of the enzyme and substrate in assay buffer. Optimal concentrations should be determined in preliminary experiments (e.g., enzyme concentration giving a robust linear signal, substrate concentration at or below its Michaelis-Menten constant, Km).[14]

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of the test compound stock solution to the "Test" wells (final concentration typically 10-100 µM).

    • Add 1 µL of DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Add 25 µL of the enzyme working solution to "Test" and "Positive Control" wells.

    • Add 25 µL of assay buffer to "Blank" wells.

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C). Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for detecting time-dependent or slow-binding inhibitors.[13]

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at the appropriate excitation/emission wavelengths. The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound concentration relative to the DMSO control.

    • % Inhibition = (1 - (Rate_Test - Rate_Blank) / (Rate_Positive - Rate_Blank)) * 100

    • A compound showing significant inhibition (e.g., >50%) at the screening concentration is considered a "hit" and proceeds to secondary assays.

Part 4: Secondary Assays and Mechanism of Action (MoA)

Once a hit is identified, the next steps are to determine its potency (IC₅₀) and its mechanism of inhibition (e.g., competitive, non-competitive).[15][16]

Protocol 3: IC₅₀ Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution series of the test compound in DMSO. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Perform the enzyme inhibition assay as described in Protocol 2, but instead of a single concentration, add 1 µL of each dilution to the respective wells.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Data
CompoundTarget EnzymeIC₅₀ (µM)
(1-Butylpiperidin-2-yl)methanamineTrypsin15.2 ± 1.8
Aprotinin (Control Inhibitor)Trypsin0.006 ± 0.001
Protocol 4: Enzyme Kinetic Studies for MoA Determination

This protocol elucidates how the inhibitor interacts with the enzyme and its substrate.[17][18]

Methodology:

  • Assay Setup: Set up a matrix of experiments. Each row will have a different fixed concentration of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Within each row, vary the concentration of the substrate over a wide range (e.g., 0.2x Km to 10x Km).[17]

  • Measure Reaction Rates: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[Substrate].

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[16]

    • Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease).[18]

    • The inhibition constant (Ki) can be calculated from these plots.

Part 5: Visualization of Workflows and Concepts

Diagrams provide a clear visual summary of complex processes and relationships.

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Screening cluster_2 Phase 3: Characterization Synthesis 1. Compound Synthesis (N-Alkylation) QC 2. Purification & QC (Chromatography, NMR, MS) Synthesis->QC PrimaryScreen 3. Primary Screen (Single High Concentration) QC->PrimaryScreen HitIdent Hit Identification (Activity > 50%?) PrimaryScreen->HitIdent IC50 4. Potency Assay (IC50 Determination) HitIdent->IC50 Yes MoA 5. MoA Studies (Enzyme Kinetics) IC50->MoA Conclusion Characterized Inhibitor MoA->Conclusion Final Analysis

Caption: High-level workflow for identifying and characterizing novel enzyme inhibitors.

Enzyme Inhibition Mechanisms Diagram

InhibitionTypes E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I (Competitive) E->EI +I (Non-competitive) ESI ESI Complex E->ESI +I (Non-competitive) S Substrate (S) I Inhibitor (I) ES->E +P ES->EI +I (Non-competitive) ES->ESI +I (Non-competitive) ES->ESI +I (Uncompetitive) P Product (P)

Caption: Binding schemes for different types of reversible enzyme inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluate the potential of (1-Butylpiperidin-2-yl)methanamine as an enzyme inhibitor. Following these protocols will allow a researcher to move from a chemical structure to a well-characterized lead compound. Positive results from these studies—namely, potent IC₅₀ values and a clear mechanism of action—would justify further investigation. Future steps would include assessing selectivity against other enzymes, exploring structure-activity relationships (SAR) by synthesizing and testing analogs, and eventually moving to cell-based and in vivo models to establish therapeutic relevance.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Neurological Drug Discovery.
  • Creative Enzymes. Molecular Mechanism Studies of Enzyme Inhibition.
  • Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Various Authors. (2022). Piperidine-based drug discovery. ResearchGate.
  • Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • Li, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLOS ONE.
  • BenchChem. Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
  • Li, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PMC.
  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Brand, C., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Tipton, K. F., & Davey, G. P. (2023). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
  • Li, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed.
  • ChemScene. (1-Butylpiperidin-2-yl)methanamine.
  • de la Torre, C., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Butylpiperidin-2-yl)methanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (1-Butylpiperidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (1-Butylpiperidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. (1-Butylpiperidin-2-yl)methanamine is a key intermediate in the synthesis of local anesthetics like Bupivacaine and its analogues, making its efficient production critical.[1][2]

The primary challenge in synthesizing this molecule lies in the selective functionalization of the piperidine ring's secondary amine in the presence of a primary amine on the exocyclic methyl group.[3] This guide provides in-depth, field-proven insights into the two most common synthetic strategies: Direct N-Alkylation and Reductive Amination , including a discussion on the strategic use of protecting groups to ensure selectivity.

Visual Overview: Primary Synthetic Pathways

The choice of synthetic route depends on factors like available starting materials, desired purity, and scalability. The following diagram outlines the main approaches.

cluster_0 Starting Material cluster_1 Route A: Direct N-Alkylation cluster_2 Route B: Reductive Amination cluster_3 Route C: Protecting Group Strategy (Recommended for High Purity) cluster_4 Final Product SM 2-(Aminomethyl)piperidine A1 React with Butyl Bromide + Base (e.g., K₂CO₃) SM->A1 Direct Reaction B1 React with Butyraldehyde SM->B1 Milder Conditions C1 1. Protect Primary Amine (e.g., Boc Anhydride) SM->C1 Controlled Selectivity A2 Potential Byproducts: - Di-alkylation - Quaternary Salt A1->A2 FP (1-Butylpiperidin-2-yl)methanamine A1->FP B2 In-situ reduction (e.g., NaBH(OAc)₃) B1->B2 B3 Generally higher selectivity and fewer byproducts B2->B3 B2->FP C2 2. N-Alkylation or Reductive Amination on Piperidine Nitrogen C1->C2 C3 3. Deprotection (e.g., TFA or HCl) C2->C3 C3->FP

Caption: Primary synthetic routes to (1-Butylpiperidin-2-yl)methanamine.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem 1: Low Yield in Direct N-Butylation Reaction

Question: I am attempting a direct N-alkylation of 2-(aminomethyl)piperidine with butyl bromide and potassium carbonate, but my yield is consistently below 40%. What are the likely causes and how can I improve it?

Answer: Low yields in direct N-alkylation of piperidines are a common issue stemming from several factors. The primary culprits are often incomplete reactions, suboptimal reaction conditions, or competing side reactions.[4] The nucleophilicity of the piperidine nitrogen is generally sufficient, but the overall efficiency is sensitive to the choice of base, solvent, and temperature.[3][5]

Causality & Optimization Strategies:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The base (e.g., K₂CO₃) may be too weak or poorly soluble in the chosen solvent, leading to insufficient deprotonation of the piperidinium salt that forms during the reaction.[4][5]Switch to a stronger base like sodium hydride (NaH) or a soluble organic base like N,N-diisopropylethylamine (DIPEA).[5] Consider using a solvent that better solubilizes the base, such as DMF.[5]
Poor Leaving Group If you are using butyl chloride instead of butyl bromide or iodide, the reaction rate will be significantly slower.Use an alkylating agent with a better leaving group (I > Br > Cl). Consider using butyl iodide or adding a catalytic amount of NaI or KI to the reaction mixture if using butyl bromide.
Side Reactions The primary amine can also be alkylated, leading to a mixture of products. Furthermore, over-alkylation of the target secondary amine can form a quaternary ammonium salt, which is a common byproduct.[6][7]To minimize di-alkylation, use a slight excess of the starting amine relative to the butyl bromide.[5] To prevent over-alkylation, add the butyl bromide slowly to the reaction mixture using a syringe pump to maintain a low concentration.[5]
Suboptimal Temperature The reaction may be too slow at room temperature.Gently heating the reaction (e.g., to 50-80°C) can increase the rate, but must be done cautiously as it can also promote side reactions.[2] Monitor the reaction by TLC or LC-MS to find the optimal balance.
Optimized Protocol 1: Direct N-Alkylation

This protocol is designed to favor mono-alkylation at the more nucleophilic piperidine nitrogen by carefully controlling stoichiometry.[3][5]

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-(aminomethyl)piperidine (1.0 eq.) and anhydrous acetonitrile or DMF (to make a ~0.2 M solution).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.). Stir the mixture for 10 minutes at room temperature.[5]

  • Alkylation: Slowly add 1-bromobutane (1.1 eq.) dropwise to the stirred solution over 1-2 hours using a syringe pump. This slow addition helps minimize the formation of quaternary salts by keeping the alkyl halide concentration low.[5]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (1-Butylpiperidin-2-yl)methanamine.

Problem 2: Formation of Multiple Products and Lack of Selectivity

Question: My reaction produces a complex mixture of products, including what I suspect is the di-butylated compound and the N-butyl isomer on the primary amine. How can I achieve selective synthesis of (1-Butylpiperidin-2-yl)methanamine?

Answer: This is the central challenge of this synthesis. 2-(aminomethyl)piperidine has two nucleophilic nitrogen atoms. While the secondary amine of the piperidine ring is inherently more nucleophilic than the primary aminomethyl group, this difference is often insufficient to prevent a mixture of products under standard alkylation conditions.[3] For applications requiring high purity, a protecting group strategy is the most robust and reliable approach.[3] The most common strategy involves protecting the more accessible primary amine, performing the N-butylation on the piperidine ring, and then removing the protecting group.

Workflow: Protecting Group Strategy for Selective Synthesis

Step1 Step 1: Protection 2-(Aminomethyl)piperidine + Boc₂O selectively protects the primary amine. Step2 Step 2: N-Butylation React the Boc-protected intermediate with Butyl Bromide or Butyraldehyde. Step1->Step2 Isolates piperidine N for reaction Step3 Step 3: Deprotection Remove the Boc group using a strong acid (e.g., TFA or HCl in Dioxane). Step2->Step3 Forms the N-butylated, protected product Product Final Product: High-purity (1-Butylpiperidin-2-yl)methanamine Step3->Product Yields the final amine salt

Caption: Workflow for selective synthesis using a Boc protecting group.

Optimized Protocol 2: Boc-Protection of Primary Amine

This protocol yields tert-butyl (piperidin-2-ylmethyl)carbamate, a key intermediate for selective N-alkylation.[8][9]

  • Preparation: Dissolve 2-(aminomethyl)piperidine (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) or a mixture of 1,4-dioxane and water. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) to the solution. If using an organic solvent, add a base like triethylamine (TEA, 1.1 eq.). If using a dioxane/water system, add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The primary amine is significantly more reactive under these conditions, leading to selective protection.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If using DCM, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • If using dioxane/water, extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting tert-butyl (piperidin-2-ylmethyl)carbamate is often pure enough to proceed to the next step. If necessary, it can be purified by column chromatography.

After this step, the intermediate can be N-butylated using either Protocol 1 (Direct Alkylation) or Protocol 3 (Reductive Amination) . The final step is Boc-deprotection, typically achieved by stirring with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[10]

Problem 3: Inefficient Reductive Amination

Question: I'm trying the reductive amination route with 2-(aminomethyl)piperidine, butyraldehyde, and sodium triacetoxyborohydride (NaBH(OAc)₃), but the conversion is low. How can I optimize this reaction?

Answer: Reductive amination is an excellent method for N-alkylation that avoids over-alkylation issues.[7][11] However, its efficiency depends on the successful formation of the iminium ion intermediate and its subsequent reduction.[11] Sodium triacetoxyborohydride is a preferred reducing agent because it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[7][12] Low conversion often points to issues with the reducing agent, solvent, or pH.

Causality & Optimization Strategies:

Potential Cause Explanation Recommended Solution
Poor Imine Formation Imine/iminium ion formation is an equilibrium-driven process that releases water. If water is not removed or the reaction is not sufficiently concentrated, the equilibrium may not favor the intermediate.Use an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Adding a mild acid catalyst (e.g., acetic acid) can sometimes facilitate imine formation, but care must be taken as it can also affect the reducing agent.
Inactive Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. If it has degraded, it will not be effective.Use a fresh bottle of NaBH(OAc)₃ or ensure it has been stored properly in a desiccator. Add the reducing agent in a single portion to the mixture of the amine and aldehyde.[7]
Incorrect Stoichiometry Insufficient amounts of the aldehyde or reducing agent will lead to incomplete conversion.Use a slight excess of the aldehyde (1.1-1.2 eq.) and a definite excess of the reducing agent (1.5-2.0 eq.) to drive the reaction to completion.[7]
Solvent Choice While DCE is common, other solvents can be effective. The choice of solvent can influence both imine formation and the stability of the reducing agent.THF and acetonitrile are good alternatives. Methanol can sometimes be used, but may react with the aldehyde or imine, and requires a different reducing agent like NaBH₃CN.[12]
Optimized Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the reaction between an amine and an aldehyde to form the N-butylated product.[7]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine (either 2-(aminomethyl)piperidine or its Boc-protected analogue, 1.0 eq.) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Aldehyde Addition: Add butyraldehyde (1.1 eq.) to the solution and stir for 20-30 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.[7]

  • Reaction: Stir the mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, quench it by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (1-Butylpiperidin-2-yl)methanamine with high purity? For the highest purity and most reliable outcome, the protecting group strategy (Route C) is recommended.[3] By protecting the primary amine with a Boc group, you can selectively perform N-butylation on the piperidine nitrogen via either direct alkylation or reductive amination, then cleanly remove the Boc group. This multi-step process avoids the product mixtures that often plague the one-pot direct alkylation of the unprotected diamine.[10]

Q2: Can I perform the N-butylation without protecting the primary amine? Yes, it is possible by leveraging the higher nucleophilicity of the secondary piperidine amine.[3] Both direct alkylation (Protocol 1) and reductive amination (Protocol 3) can be performed on the unprotected 2-(aminomethyl)piperidine. However, achieving high selectivity can be challenging, and you will likely need to perform careful chromatographic purification to separate the desired product from starting material and di-alkylated byproducts.[3]

Q3: What are the key differences between direct alkylation and reductive amination for this synthesis?

Feature Direct Alkylation (with Butyl Bromide) Reductive Amination (with Butyraldehyde)
Primary Byproduct Over-alkylation (Quaternary Ammonium Salt)[6][7] Unreacted starting materials if incomplete
Reagent Handling Butyl bromide is a lachrymator. Requires a base. Butyraldehyde has a strong odor. Requires a hydride reducing agent (e.g., NaBH(OAc)₃).[7]
Selectivity Generally lower; risk of di-alkylation.[3] Generally higher; avoids over-alkylation.[7]
Reaction Conditions Can require heating. Base and solvent choice are critical.[5] Typically performed at room temperature under mild conditions.[7]

| Atom Economy | A molecule of HBr is produced and neutralized by a base. | More atom-economical; the main byproduct is water. |

Q4: How can I monitor the reaction progress effectively? The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase like 10% methanol in DCM with 1% triethylamine. The triethylamine helps prevent the basic amine products from streaking on the silica plate. Visualize with a potassium permanganate stain, which is effective for amines. The product will be less polar (higher Rf) than the starting diamine.

  • LC-MS: This is the most definitive method. It will allow you to track the disappearance of your starting material (m/z) and the appearance of your product (m/z), as well as identify any major byproducts by their mass.

Q5: What are the key safety precautions for handling the reagents involved?

  • Alkyl Halides (e.g., 1-bromobutane): These are irritants and lachrymators. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydride Reducing Agents (e.g., NaBH(OAc)₃, NaH): These reagents react violently with water to produce flammable hydrogen gas.[4] Always handle them under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Quench reactions carefully and slowly.

  • Solvents (e.g., DMF, DCM, Acetonitrile): These are volatile and have associated health risks. Always work in a fume hood. DMF is a particularly potent solvent and can facilitate skin absorption of other chemicals.

  • Bases (e.g., DIPEA, TEA): These are corrosive and have strong odors. Handle with care in a fume hood.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • BenchChem. (2025).
  • LookChem. (n.d.). Cas 2180-92-9, Bupivacaine. [Link]

  • CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). The Journal of Organic Chemistry.
  • Dyer, U., et al. (1996). Stereospecific synthesis of the anaesthetic levobupivacaine. Tetrahedron Letters.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.

Sources

Optimization

Technical Support Center: (1-Butylpiperidin-2-yl)methanamine Workflows

Welcome to the Advanced Troubleshooting Portal. As discovery chemists and process engineers scale up syntheses involving (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4), unexpected side products often emerge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As discovery chemists and process engineers scale up syntheses involving (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4), unexpected side products often emerge. This bifunctional building block—featuring a basic tertiary piperidine nitrogen and a highly nucleophilic exocyclic primary amine—is critical in the development of local anesthetic analogs, M3 muscarinic antagonists, and chiral ligands.

However, its dual-amine nature creates competing mechanistic pathways. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity reactions.

Mechanistic Divergence & Side-Product Mapping

Before troubleshooting, it is critical to visualize where your reaction is diverging. The primary amine is the intended site of reactivity, but the internal N-butyl tertiary amine acts as a local base and steric modifier, influencing the transition states of both reductive aminations and amide couplings.

G SM (1-Butylpiperidin-2-yl)methanamine (Primary Amine Reactant) Path1 Reductive Amination (R-CHO, Reductant) SM->Path1 Path2 Amide Coupling (R-COOH, Coupling Agent) SM->Path2 Prod1 Mono-alkylated Secondary Amine (Desired Target) Path1->Prod1 NaBH(OAc)3, pH 4-5 Side1 Dialkylated Tertiary Amine (Over-alkylation Side Product) Path1->Side1 NaBH4 or Excess R-CHO Prod2 Chiral Amide (Desired Target) Path2->Prod2 HATU, NMM, 0°C Side2 Epimerized Amide (Racemization Side Product) Path2->Side2 Excess DIPEA, >20°C

Reaction pathways of (1-Butylpiperidin-2-yl)methanamine highlighting targets and side products.

Interactive Troubleshooting & FAQs

FAQ 1: Why am I observing massive polyalkylation during reductive amination?

The Issue: When reacting the primary amine with an aldehyde, LC-MS indicates up to 40% formation of a dialkylated tertiary amine side product. The Causality: The primary amine (-CH₂NH₂) forms an imine and is reduced to a secondary amine. Because the newly added alkyl group donates electron density, this secondary amine is often more nucleophilic than the starting material. If the reducing agent is too aggressive (e.g., NaBH₄), it rapidly reduces the secondary iminium ion formed by the reaction of the secondary amine with a second equivalent of aldehyde. The Solution: Switch your reductant to Sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (pH 4.5). As established in the foundational studies by [1], NaBH(OAc)₃ is sterically bulky and selectively reduces protonated imines over aldehydes. The steric hindrance of the N-butyl group combined with the bulk of the triacetoxyborohydride complex virtually eliminates the second alkylation step.

FAQ 2: My amide coupling yields a complex mixture of diastereomers. Is the piperidine ring epimerizing?

The Issue: Loss of enantiomeric purity at the C2 stereocenter of the piperidine ring during coupling with a chiral carboxylic acid. The Causality: The C2 proton is adjacent to the highly basic N-butyl tertiary amine. However, epimerization rarely occurs directly at the piperidine ring under standard conditions. Instead, the basicity of the internal tertiary amine—compounded by excess external base like DIPEA—promotes the enolization (or oxazolone formation) of the activated carboxylic acid partner. This leads to racemization of the acid, resulting in a diastereomeric mixture of the final amide. The Solution: Avoid strong bases like DIPEA or TEA. Use a weaker base such as N-methylmorpholine (NMM) and highly efficient coupling reagents like HATU or COMU. Maintain the reaction strictly between 0°C and 5°C during the activation phase.

FAQ 3: How can I accurately quantify the chiral purity of my side products?

The Issue: Standard reverse-phase HPLC fails to resolve the enantiomers of the unreacted amine or the epimerized side products. The Causality: (1-Butylpiperidin-2-yl)methanamine lacks strong chromophores and rigid planar structures required for standard chiral stationary phase interaction. The Solution: Employ chiral derivatization. React the crude mixture with Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). This converts enantiomers into diastereomers, which can be easily quantified via ¹⁹F NMR or standard LC-MS, a method validated for similar [2].

Quantitative Condition Screening

To demonstrate the causality of reagent selection, below is a comparative data summary of reductive amination conditions using (1-Butylpiperidin-2-yl)methanamine and benzaldehyde (1.05 eq).

Table 1: Side-Product Profile Based on Reductant Selection

Reducing AgentSolvent / AdditivepHTemp (°C)Mono-alkylated Target (%)Di-alkylated Side Product (%)Unreacted Amine (%)
NaBH₄ MeOH7.02045.040.514.5
NaBH₃CN MeOH / ZnCl₂6.02072.519.58.0
NaBH(OAc)₃ DCE / 1% AcOH4.50 to 20> 96.0 < 1.5 < 2.5

Data Interpretation: The use of NaBH(OAc)₃ completely suppresses the di-alkylated side product due to its inability to efficiently reduce the sterically hindered secondary iminium intermediate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol for Selective Mono-Reductive Amination incorporates strict In-Process Controls (IPCs). This prevents the reductant from consuming unreacted aldehyde, which is the primary cause of stoichiometric imbalance and side-product generation.

Step-by-Step Methodology: Selective Mono-Reductive Amination

Step 1: Imine Pre-formation

  • Dissolve (1-Butylpiperidin-2-yl)methanamine (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Add the target aldehyde (1.05 eq, 10.5 mmol) dropwise at 20°C.

  • Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~4.5.

  • Stir the mixture at room temperature for 2 hours.

Step 2: In-Process Control (IPC) - Critical Validation Step

  • Withdraw a 10 µL aliquot and quench in 1 mL of Methanol.

  • Analyze via LC-MS.

  • Causality Check: Do not proceed until the primary amine mass is undetectable. If unreacted amine remains, the subsequent addition of reductant will reduce the aldehyde to an alcohol, permanently halting the reaction and leaving unreacted starting material.

Step 3: Selective Reduction

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 14 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to 20°C. Stir for 4 hours.

Step 4: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases (pH ~8).

  • Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product will typically exhibit >96% purity for the mono-alkylated target.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (Abdel-Magid, A. F., et al., 1996). URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reductive Amination for Piperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of piperidines via reductive amination.

Piperidine rings are ubiquitous in pharmaceutical chemistry, and their construction often relies on either the intramolecular reductive amination of amino-ketones/aldehydes or the intermolecular reaction of glutaraldehyde equivalents with primary amines[1]. While reductive amination is a staple of green chemistry and C–N bond formation[2], achieving high chemoselectivity and avoiding over-alkylation requires a precise understanding of the underlying reaction kinetics and thermodynamics.

Mechanistic Principles & Diagnostic Workflow

Reductive amination is not a single reaction, but a cascade of equilibrium-driven steps: nucleophilic attack, dehydration to an iminium ion, and irreversible hydride transfer[3]. The causality of your experimental choices—such as pH, solvent, and reductant—directly impacts which intermediate dominates the equilibrium.

ReactionMechanism N1 Amino-Carbonyl Precursor N2 Hemiaminal Intermediate N1->N2 Intramolecular Attack (pH 4-6) N3 Cyclic Iminium Ion (Electrophile) N2->N3 Dehydration (-H2O) N4 Piperidine Product N3->N4 Hydride Transfer (STAB)

Mechanistic pathway of intramolecular reductive amination for piperidine synthesis.

When a reaction fails, identifying the exact point of failure in this cascade is critical. Use the diagnostic workflow below to map your crude analytical data (LC-MS/NMR) to the correct optimization strategy.

PiperidineTroubleshooting A Analyze Crude Reaction (LC-MS / NMR) B Over-alkylation (Tertiary Amine) A->B C Incomplete Conversion (Imine Remains) A->C D Alcohol Byproduct (Carbonyl Reduced) A->D E Use Stepwise Protocol or Bulky STAB B->E F Optimize pH (4-6) Add Desiccant / Ti(OiPr)4 C->F G Avoid NaBH4 Use NaBH3CN or STAB D->G

Diagnostic workflow for troubleshooting reductive amination outcomes.

Quantitative Data: Reducing Agent Selection Matrix

The choice of reducing agent dictates the chemoselectivity of your reaction. Strong reductants like NaBH₄ will prematurely reduce your starting carbonyl to an alcohol, bypassing the imine entirely[4]. To build a self-validating system, select a reductant whose reactivity profile matches your substrate's steric and electronic demands.

Reducing AgentReagent EquivalentsOptimal pH RangeChemoselectivity (Iminium vs. Carbonyl)Recommended SolventsByproduct Risk
NaBH₄ 1.0 - 1.57.0 - 8.0PoorMeOH, EtOHHigh (Alcohol formation)
NaBH₃CN 1.2 - 2.04.0 - 6.0ExcellentMeOH, THF, CH₃CNModerate (Cyanide toxicity)
NaBH(OAc)₃ 1.4 - 2.04.0 - 5.0ExcellentDCE, DCM, THFLow (Over-alkylation)

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: One-Pot Intramolecular Reductive Amination (Standard STAB Method)

Sodium triacetoxyborohydride (STAB) is the industry standard for piperidine synthesis due to its mildness and excellent chemoselectivity[3].

  • Reagent Preparation : Dissolve the amino-carbonyl precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M.

    • Causality: High dilution (0.05 M) kinetically favors intramolecular cyclization over intermolecular dimerization. DCE is chosen because STAB exhibits superior solubility and stability in it compared to DCM[4].

  • pH Adjustment : Add glacial acetic acid (1.0–2.0 eq) to adjust the apparent pH to ~5. Stir at room temperature for 1 hour.

    • Self-Validation Check 1: Sample 10 µL, quench with aqueous NaHCO₃, and analyze via LC-MS. You must observe the mass of the dehydrated cyclic iminium intermediate [M-H₂O+H]⁺. If the starting material persists, extend the time or add 3Å molecular sieves.

  • Reduction : Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing localized heat spikes that can degrade the iminium ion[4].

  • Monitoring & Quench : Stir for 2–4 hours at room temperature. Quench by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) completely ceases.

    • Self-Validation Check 2: Spot the organic layer on a TLC plate and stain with Ninhydrin. A color change to deep purple/brown confirms the presence of the secondary piperidine amine.

Protocol B: Stepwise Intermolecular Reductive Amination (For Hindered Ketones)

When synthesizing highly substituted piperidines from sterically hindered ketones, STAB often fails. This protocol forces imine formation using a Lewis acid[5].

  • Forced Imine Formation : Combine the hindered ketone (1.0 eq) and primary amine (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir under nitrogen for 12 hours at room temperature.

    • Causality: Ti(OiPr)₄ acts as a dual-purpose reagent: a Lewis acid that highly activates the carbonyl carbon, and a water scavenger that irreversibly drives the equilibrium toward the imine[5].

  • Reduction : Add a pre-mixed solution of NaBH₃CN (1.5 eq) in anhydrous methanol dropwise. Stir for 4 hours.

    • Causality: NaBH₃CN is stable in methanol and is small enough to attack the sterically congested, titanium-activated imine[5].

  • Quench & Workup : Quench by adding water (3.0 mL/mmol).

    • Self-Validation Check 3: The immediate formation of a heavy, white precipitate (TiO₂) confirms the successful hydrolysis of the titanium complex. Filter the suspension through a pad of Celite before extracting the filtrate with ethyl acetate.

Troubleshooting Guides & FAQs

Q1: Why am I observing over-alkylation (tertiary amine formation) when trying to synthesize a secondary piperidine? A1: This is a classic kinetic issue. The newly formed secondary piperidine is significantly more nucleophilic than your starting primary amine[4]. Once a small amount of piperidine forms, it outcompetes the starting material for the remaining electrophile, causing a "runaway train" of over-alkylation[5]. Solution: Switch your reductant to NaBH(OAc)₃ (STAB). The three bulky acetate groups create a sterically hindered hydride source that reduces the iminium ion efficiently but reacts very sluggishly with the bulkier secondary amine, effectively halting the reaction at the mono-alkylation stage[3].

Q2: My reaction stalls at the imine intermediate, and adding more reducing agent doesn't help. What is going wrong? A2: Your reaction is likely suffering from improper pH control. Imine formation and reduction is a delicate pH balancing act. If the pH drops below 4, the amine is fully protonated into a non-nucleophilic ammonium salt. If the pH is above 6, the carbonyl oxygen is not sufficiently protonated to become a strong electrophile[4][5]. Solution: Do not add more reductant. Instead, adjust the pH to strictly 4.0–5.0 using acetic acid. Furthermore, because imine formation releases water, the equilibrium can stall. Add 3Å molecular sieves to sequester water and drive the reaction forward[4].

Q3: I used NaBH₄ to save time, but my LC-MS shows a massive peak corresponding to the alcohol byproduct. Why? A3: NaBH₄ is a highly reactive, unselective hydride source. It reduces aldehydes and ketones much faster than the amine can attack the carbonyl to form the imine[3]. Solution: You must use a chemoselective reductant. NaBH₃CN and NaBH(OAc)₃ are milder because their electron-withdrawing ligands (cyano and acetoxy groups, respectively) stabilize the boron-hydride bond. They require a highly activated electrophile—specifically, the positively charged iminium ion—to trigger the hydride transfer, leaving the neutral carbonyl untouched[3].

Q4: Why am I getting piperidine dimers instead of the desired intramolecular cyclization product? A4: Intermolecular collisions are outcompeting the intramolecular folding of your carbon chain. Solution: This is a concentration-dependent phenomenon. Dilute your reaction mixture significantly (from 0.5 M down to 0.05 M or even 0.01 M). High dilution kinetically isolates the molecules, giving the amino-carbonyl precursor time to fold and undergo intramolecular cyclization before it encounters another molecule[1].

References

  • Master Organic Chemistry: Reductive Amination, and How It Works. Source: masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK0zyOhQ17ZCsWTa4CWhVm4a5DKysillN9LBl7ah2Abpc4C7HUjVrc-ixq5TDQia-trpetGZeXhPiH-wqc1XEmsSU8hOjWwwzB3KYYQwr65UM9M-28gT5SRbNt6wSQIWNPqRck1ywQQ6GdhUZDyG1X2lLPAnGOpBvgBLdNIJLjPYs=]
  • Benchchem: Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Source: benchchem.com.[https://vertexaisearch.cloud.google.
  • ResearchGate: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Source: researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbcBttigkm-fRC8yYsn0bKjlxBlY1oOhG9JBygpgZuSvx5n21Anb2GzrK9ThBw6y7NPgqcoP4K77huPgN_hVJrShAeg3wNYKt9TsUaYjDw6PQirp_XlUj9sk5H5_fFp3gToyPVRUhbZ_fH4_MvT83d8Jdm-2U1o7TdU8h7KHzIeHByrS5tonyStfJYeRnLFmtIrnCzsLOniUglpZjGAAOzYMb4vA8Icn4TEl38tL2vzkN3Q==]
  • Chemical Reviews: Reductive Amination in the Synthesis of Pharmaceuticals. Source: acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV7Y6RXBs3G4kU0JRHsIgzDlkDOHk5FumOQ8HdVfv5mLQvq6bNUtOG9op2zI876oTHUWI1uXwjDl_RkWLzTbuGaQABe8tw07DveFci-Qp-uj0AyCMj_V2P-si-hS1eZF2Bm7tUbKYFj8fj70fFiydaqY5v]
  • Wikipedia: Reductive amination. Source: wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-9JiXiC-obMsKoup_sZew6YpCjjGmaUBG1OEH6ocbnAEonWR2itLCNnJdN05KPTZ12DttXR7U9IQv8ILaYMFvC5iahpATDlMkU5LciTv_uP6V2CCQ5sjkojsNY3M4Knk1LA_X4wGRh5ljdnI=]

Sources

Optimization

Removing impurities from crude (1-Butylpiperidin-2-yl)methanamine

Welcome to the Technical Support Center for the purification of (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) [1]. As a Senior Application Scientist, I have designed this guide to address the specific physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (1-Butylpiperidin-2-yl)methanamine (CAS: 1019341-68-4) [1]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling this highly basic, aliphatic diamine.

Because this molecule contains both a tertiary piperidine nitrogen and a primary aliphatic amine, it exhibits extreme polarity and a strong affinity for acidic surfaces. Standard purification workflows often fail, resulting in severe streaking, poor recovery, or contamination with reduction byproducts. This guide will provide you with the mechanistic understanding and self-validating protocols needed to isolate highly pure material [4].

Part 1: Mechanistic Overview of Impurity Profiles

To purify a compound effectively, you must first understand how its impurities are generated. The most common synthetic route for (1-Butylpiperidin-2-yl)methanamine involves the reduction of 1-butylpiperidine-2-carbonitrile.

During this reduction (whether via Lithium Aluminum Hydride or catalytic hydrogenation), the nitrile is first reduced to a highly reactive imine intermediate . Because the target product contains a nucleophilic primary amine, it can attack this unreduced imine, leading to the formation of a bulky secondary amine dimer[2]. Understanding this causality is critical: your crude mixture will almost certainly contain unreacted starting material, the target diamine, the bulky trimer/dimer, and inorganic catalyst residues.

ImpurityPathway SM 1-Butylpiperidine-2-carbonitrile (Starting Material) Red Reduction Stage (LAH or H2/Metal) SM->Red Imine Reactive Imine Intermediate Red->Imine Salts Inorganic Salts (Reagent Residue) Red->Salts Workup Phase Target (1-Butylpiperidin-2-yl)methanamine (Target Product) Imine->Target Fast Reduction Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Nucleophilic Attack by Target Product

Mechanistic pathway of (1-Butylpiperidin-2-yl)methanamine synthesis highlighting dimer impurity formation.

Part 2: Troubleshooting & FAQs

Q1: My crude product streaks severely from the baseline to the solvent front on standard silica gel TLC. How do I resolve this? A1: This is a classic acid-base interaction issue. Standard silica gel contains acidic silanol groups. Your target molecule is a diamine with high basicity. The amine groups protonate upon contact with the silica, causing the molecule to bind irreversibly or streak [3]. Solution: You must competitively block the acidic sites on the silica. Add 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your mobile phase [3]. Alternatively, switch your stationary phase to basic alumina or amine-functionalized silica.

Q2: LC-MS analysis shows a massive impurity with a mass roughly double that of my product. What is this, and how do I remove it? A2: This is the secondary amine dimer (Bis((1-butylpiperidin-2-yl)methyl)amine) formed during the nitrile reduction phase [2]. Because it contains three basic sites and is highly lipophilic, it co-extracts with your product. Solution: Do not rely on extraction to remove this. Instead, exploit the drastic difference in boiling points. The target primary amine is relatively volatile under high vacuum, whereas the bulky dimer is not. A fractional distillation (Kugelrohr or short-path) under high vacuum (< 0.1 Torr) will easily leave the dimer behind in the distillation pot.

Q3: I used Lithium Aluminum Hydride (LAH) for the reduction, and my aqueous quench resulted in a thick, unfilterable gray emulsion. How do I recover my product? A3: LAH reductions produce aluminum hydroxide gels when quenched improperly with bulk water. These gels physically trap your highly polar diamine product. Solution: Abandon standard aqueous quenches and use the Fieser Method (detailed in Protocol A). This specific stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a granular, crystalline solid (sodium aluminate) that filters effortlessly, releasing your trapped amine.

Part 3: Quantitative Data & Separation Logic

To design a successful purification workflow, we must compare the physicochemical properties of the crude mixture components. Use this table to dictate your separation strategy.

ComponentMolecular WeightBasic SitesRelative PolarityVolatility ProfileOptimal Removal Strategy
(1-Butylpiperidin-2-yl)methanamine (Target)170.30 g/mol 2 (1° & 3° amine)Extremely HighHigh (under vacuum)N/A (Target)
1-Butylpiperidine-2-carbonitrile (SM)166.26 g/mol 1 (3° amine)MediumModerateAcid-Base Extraction (Washes out in organic layer at pH 2)
Dimer Byproduct ~323.56 g/mol 3 (Two 3°, One 2°)Medium-HighVery LowHigh-Vacuum Distillation or TEA-modified Silica Chromatography
Aluminum/Lithium Salts N/A0IonicNon-volatileFieser Workup & Filtration

Part 4: Self-Validating Experimental Protocols

Protocol A: Fieser Workup & Acid-Base Cycling (Salt & Neutral Impurity Removal)

Use this protocol immediately after an LAH reduction to isolate the crude free-base amine.

  • The Fieser Quench: For every x grams of LAH used in your reaction, cool the mixture to 0°C and sequentially add:

    • x mL of deionized water (dropwise, wait for vigorous bubbling to cease).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of deionized water.

  • Granulation: Stir the mixture vigorously at room temperature for 30-45 minutes until the gray emulsion transforms into a stark white, granular precipitate.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or diethyl ether (the diamine can stick to the salts; hot solvent ensures complete desorption).

  • Acid Extraction (Removal of unreacted nitrile): Concentrate the filtrate, dissolve the residue in diethyl ether, and extract with 1M HCl (3 × 50 mL). The basic diamine moves to the aqueous layer. Discard the organic layer (contains unreacted nitrile).

  • Basification & Recovery: Cool the aqueous layer to 0°C and basify to pH > 12 using 6M NaOH. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

    • Self-Validation Checkpoint: Spot a drop of the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears upon heating, your product is still in the water. Increase the pH to 14 and extract again.

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine.

Protocol B: Amine-Modified Silica Gel Chromatography (Dimer Removal)

Use this protocol if you lack high-vacuum distillation equipment to remove the dimer byproduct.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane : Methanol : Triethylamine (DCM:MeOH:TEA) in a ratio of 90:9:1. The 1% TEA is non-negotiable; it neutralizes the silica's acidic silanol groups[3].

  • Column Packing: Slurry pack standard silica gel using the prepared mobile phase. Allow 2 column volumes of the solvent to run through the bed to ensure the silica is fully saturated with TEA before loading.

  • Loading: Dissolve your crude (1-Butylpiperidin-2-yl)methanamine in the minimum amount of DCM and load it onto the column.

  • Elution & Fraction Collection: Elute using the 90:9:1 solvent system. The bulky, less polar dimer will elute first, followed by the highly polar target diamine.

    • Self-Validation Checkpoint: Develop the TLC plates using a Ninhydrin stain. The target product (primary amine) will stain a deep, vibrant purple/pink. The dimer (secondary amine) will stain a faint yellow or orange, allowing you to confidently pool only the fractions containing the pure primary amine.

References

  • PubChemLite - (1-butylpiperidin-2-yl)methanamine (C10H22N2). University of Luxembourg / PubChem.
  • Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Current Organic Chemistry / ResearchGate.
  • Technical Support Center: Purifying Aliphatic Amines with Column Chromatography. BenchChem.
  • 1019341-68-4 | (1-Butylpiperidin-2-yl)methanamine. ChemScene.
Troubleshooting

Optimization of protecting group strategy for piperidine synthesis

Welcome to the Technical Support Center for piperidine synthesis. Piperidine rings are ubiquitous in pharmaceutical development, but their highly nucleophilic secondary amines frequently interfere with multi-step synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine synthesis. Piperidine rings are ubiquitous in pharmaceutical development, but their highly nucleophilic secondary amines frequently interfere with multi-step synthetic routes. This guide provides authoritative troubleshooting, step-by-step protocols, and strategic insights for the optimal use of carbamate protecting groups (Boc, Cbz, Fmoc) to safeguard your piperidine scaffolds.

Section 1: General Strategy & Selection Guide

Q: Why is protecting the piperidine nitrogen critical, and how do I choose between Boc, Cbz, and Fmoc? A: The secondary amine of piperidine is highly reactive and prone to unwanted N-alkylation, oxidation, or acylation during transformations elsewhere on the molecule. Carbamate protecting groups are the industry standard because they render the nitrogen non-nucleophilic while avoiding the azlactone formation and epimerization risks associated with simple amides[1].

  • Boc (tert-Butyloxycarbonyl): The default choice for general organic synthesis. It is stable to catalytic hydrogenation and strong bases, but is readily cleaved by strong acids (e.g., TFA, HCl)[1].

  • Cbz (Carboxybenzyl): Chosen when your synthetic route requires prolonged acid stability. It is classically removed via catalytic hydrogenolysis ( H2​ , Pd/C)[2] or under specific strong acidic conditions[3].

  • Fmoc (Fluorenylmethyloxycarbonyl): Highly favored in solid-phase peptide synthesis (SPPS) or when both acid and reductive stability are required. It is cleaved via base-catalyzed β -elimination[4].

Q: How do I achieve orthogonality when my piperidine ring has additional functional groups (e.g., 3-amino or 4-carboxy)? A: Orthogonality ensures that one protecting group can be removed without affecting others in the same molecule. For a 3-aminopiperidine scaffold, you might protect the ring nitrogen with a Cbz group (removed by H2​ /Pd-C) and the primary 3-amino group with a Boc group (removed by TFA)[1]. This allows you to selectively unmask either nitrogen depending on the sequence of your subsequent coupling reactions, preventing cross-reactivity.

Section 2: Troubleshooting Specific Protecting Groups

Q: I am seeing incomplete Boc protection and the formation of N-Boc-1,2,3,6-tetrahydropyridine byproducts. How do I optimize this? A: Incomplete protection often stems from sterically hindered piperidines or degraded Boc2​O (which hydrolyzes in the presence of moisture). Ensure you use fresh reagents and a slight excess of Boc2​O (1.1–1.3 equivalents), alongside a basic modifier like triethylamine (TEA) to drive the reaction[5]. The N-Boc-1,2,3,6-tetrahydropyridine byproduct typically arises from the elimination (dehydration) of a hydroxyl group on the piperidine ring. This side reaction is catalyzed by elevated temperatures during purification or extreme pH during workup[5]. To prevent this, strictly maintain a neutral pH during the aqueous quench (using saturated NH4​Cl ) and avoid excessive heat during solvent evaporation[5].

Q: Hydrogenation of my Cbz-piperidine is stalling, or I am seeing unwanted dehalogenation. What are the alternatives? A: Catalytic hydrogenolysis of Cbz groups can stall due to catalyst poisoning (e.g., by sulfur-containing impurities) or steric hindrance. Furthermore, if your molecule contains halogens (Cl, Br, I), standard Pd/C will often cause unwanted dehalogenation[6].

  • Catalyst Swap: Using PdCl2​ as the catalyst in ethyl acetate or dichloromethane can effectively mitigate dehalogenation while preserving Cbz cleavage[6].

  • Acid-Mediated Cleavage: Alternatively, use an acid-mediated deprotection strategy. Reagents like isopropanol hydrochloride (IPA·HCl) at 65–75 °C offer a metal-free, scalable alternative that avoids heavy metal contamination and the safety hazards of hydrogen gas entirely[3].

Q: I am getting dibenzofulvene adducts and polymerization during Fmoc removal. How can I prevent this? A: Fmoc deprotection proceeds via a base-catalyzed β -elimination, releasing dibenzofulvene as a highly reactive, UV-active byproduct[]. If not scavenged, dibenzofulvene will react with nucleophilic groups on your molecule or polymerize[8]. To prevent this, use a secondary amine like piperidine (typically 20% in DMF) for the deprotection. Piperidine serves a dual causality: it acts as the base to initiate cleavage, and it acts as a scavenger by forming a stable adduct with the liberated dibenzofulvene[8]. Ensure thorough washing of the organic layer or resin to remove this adduct completely[4].

Section 3: Experimental Protocols

Protocol A: Optimized N-Boc Protection of Piperidine Derivatives

This protocol utilizes temperature control and specific quenching to prevent over-protection and dehydration byproducts.

  • Preparation: Dissolve the piperidine derivative (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.). Causality: TEA neutralizes any acid salts of the starting amine and acts as an acid scavenger during the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures improve selectivity and prevent thermal degradation or di-Boc formation[5].

  • Reagent Addition: Add Boc2​O (1.1 eq.) dropwise. Stir for 15 minutes at 0 °C, then allow the mixture to warm to room temperature. Monitor via TLC until the starting material is consumed.

  • Neutral Quench (Critical): Quench the reaction with a saturated aqueous solution of NH4​Cl . Causality: NH4​Cl neutralizes the pH without creating a highly acidic environment, preventing the acid-catalyzed dehydration of hydroxyl-substituted piperidines[5].

  • Workup: Extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (keeping the water bath below 40 °C).

Protocol B: Metal-Free Acid-Mediated Cbz Deprotection

This scalable alternative avoids palladium catalysts and hydrogen gas, ideal for halogenated substrates.

  • Preparation: In a clean, dry round-bottom flask, add the N-Cbz-piperidine derivative (1.0 eq.).

  • Acid Addition: Add Isopropanol Hydrochloride (IPA·HCl) (approx. 20 volumes relative to substrate mass) at 20–30 °C. Stir for 15 minutes. Causality: IPA·HCl provides the necessary acidic environment to cleave the Cbz group without the use of heavy metals[3].

  • Thermal Activation: Heat the reaction mass to 65–75 °C and maintain for 4 hours. Causality: Unlike hydrogenolysis, acid-mediated Cbz cleavage requires thermal energy to drive the decomposition into the benzyl carbocation and carbon dioxide[3][6].

  • Concentration: Cool the mixture to 45–55 °C and distill off the solvent under vacuum (below 50 °C).

  • Precipitation (Self-Validating Step): Add ethyl acetate to the crude residue at 45–55 °C, stir for 40 minutes, then cool to 20–30 °C. Causality: The deprotected piperidine hydrochloride salt will precipitate out of solution, while cleaved organic byproducts remain dissolved, providing an immediate visual confirmation of success and a straightforward purification[3].

Section 4: Quantitative Data

Table 1: Comparative Stability and Cleavage Matrix for Piperidine Protecting Groups
Protecting GroupIntroduction ReagentsPrimary Cleavage ConditionsStability Profile (Orthogonality)Common Byproducts / Risks
Boc Boc2​O , TEA, DCMTFA/DCM (50%) or HCl in DioxaneStable to bases, catalytic hydrogenation, and nucleophiles.tert-butyl cations (requires scavengers like TIS)[1].
Cbz Cbz-Cl, NaHCO3​ , H2​O /THF H2​ , Pd/C OR IPA·HCl (65 °C)Stable to mild acids (TFA) and bases. Orthogonal to Boc/Fmoc.Toluene, CO2​ . Risk of dehalogenation with Pd/C[6].
Fmoc Fmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFStable to strong acids (TFA, HBr) and catalytic hydrogenation.Dibenzofulvene (must be scavenged to prevent polymerization)[8].

Section 5: Visualizations

PiperidineProtectingGroup Substrate Piperidine Scaffold (Secondary Amine) BocPath Boc2O, TEA (Boc Protection) Substrate->BocPath CbzPath Cbz-Cl, Base (Cbz Protection) Substrate->CbzPath FmocPath Fmoc-Cl or Fmoc-OSu (Fmoc Protection) Substrate->FmocPath BocInt N-Boc-Piperidine BocPath->BocInt CbzInt N-Cbz-Piperidine CbzPath->CbzInt FmocInt N-Fmoc-Piperidine FmocPath->FmocInt BocDep TFA or HCl (Acidic Cleavage) BocInt->BocDep CbzDep H2, Pd/C or IPA·HCl (Hydrogenolysis/Acid) CbzInt->CbzDep FmocDep 20% Piperidine in DMF (Base Cleavage) FmocInt->FmocDep Product Deprotected Piperidine (Ready for next coupling) BocDep->Product CbzDep->Product FmocDep->Product

Orthogonal protecting group workflows for piperidine synthesis.

Section 6: References

  • Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. 2

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. 4

  • Benchchem. Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. 5

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. 8

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 1

  • Highfine. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. 6

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.3

  • Bocsci. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

Sources

Optimization

Enhancing the regioselectivity of piperidine ring functionalization

Welcome to the Piperidine Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals navigate the complex landscape of site-selective piperidine ring modifications.

Piperidines are ubiquitous in FDA-approved drugs, making their late-stage functionalization a highly sought-after capability. However, achieving precise regioselectivity (C2 vs. C3 vs. C4) and stereocontrol requires a deep mechanistic understanding of catalyst-substrate interactions. This guide bridges the gap between theoretical causality and benchtop execution.

Strategic Workflow for Regioselective Functionalization

Before diving into specific troubleshooting, it is critical to understand the logical pathways governing site-selectivity. The diagram below illustrates how protecting groups and catalyst selection dictate the functionalization site.

G A Piperidine Core B Target C2 (α-position) Electronically Activated A->B Direct C-H Insertion C Target C3 (β-position) Electronically Deactivated A->C Indirect Method D Target C4 (γ-position) Sterically Accessible A->D Direct C-H Insertion E Rh2(R-TPPTTL)4 + N-Bs Protecting Group B->E F Indirect Route: Cyclopropanation & Reductive Ring-Opening C->F G Rh2(S-2-Cl-5-BrTPCP)4 + N-α-oxoarylacetyl Group D->G

Decision matrix for site-selective piperidine functionalization based on target carbon.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does direct C-H functionalization overwhelmingly favor the C2 (α) position, and how can I override this to target C4? A: The C2 position is electronically activated by the adjacent nitrogen lone pair (or via inductive effects depending on the protecting group), making it the kinetically favored site for electrophilic metal-carbene insertions[1]. To override this and target the C4 position, you must rely on steric exclusion. By utilizing a bulky, geometrically constrained catalyst like Rh2(S-2-Cl-5-BrTPCP)4 alongside an N-α-oxoarylacetyl protecting group, the transition state at C2 becomes sterically prohibited. This forces the rhodium carbene to insert at the more remote, yet sterically accessible, C4 position[2].

Q: Why is the C3 position notoriously difficult to functionalize directly via C-H activation? A: The C3 (β) position is electronically deactivated toward electrophilic carbene C-H insertions due to the strong inductively electron-withdrawing effect of the protected nitrogen[2][3]. Because direct insertion is kinetically unfavorable, we recommend an indirect approach: asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive, regioselective ring-opening of the cyclopropane intermediate[2].

Q: How does the choice of N-protecting group influence diastereoselectivity in Rh-catalyzed C2 functionalization? A: The protecting group dictates the conformational rigidity of the piperidine ring as it enters the chiral catalyst pocket. For example, using an N-Boc group with Rh2(R-TCPTAD)4 yields moderate to variable diastereoselectivity because the Boc group is relatively flexible[3]. Switching to an N-brosyl (N-Bs) group and pairing it with Rh2(R-TPPTTL)4 dramatically increases diastereoselectivity (up to 27:1 d.r.). The bulkier, highly rigid sulfonyl group locks the substrate into a specific transition state geometry, preventing the formation of the minor diastereomer[2][3].

Troubleshooting Guide

Issue: High rates of carbene dimerization (yielding azines or maleates) instead of the desired C-H functionalized piperidine.

  • Causality: Dimerization occurs when the steady-state concentration of the diazo compound in the reaction mixture is too high, allowing free carbenes to react with unactivated diazo molecules rather than the piperidine C-H bonds.

  • Solution: Implement a strict syringe-pump addition protocol. Add the aryldiazoacetate over a minimum of 2 hours to a refluxing solution of the catalyst and piperidine substrate. This keeps the active carbene concentration infinitesimally low, kinetically favoring the cross-coupling C-H insertion[3].

Issue: Poor enantioselectivity and low yields when running Rh-catalyzed reactions at 0 °C.

  • Causality: Counterintuitively, dropping the temperature does not always improve stereocontrol in these systems. At 0 °C, the catalytic cycle stalls because the system lacks the thermal energy required to overcome the activation barrier of the highly organized, stereocontrolling transition state. This allows non-selective background reactions to outcompete the catalyzed pathway[2].

  • Solution: Maintain optimal thermal conditions. For Rh2(R-TPPTTL)4 systems, refluxing in CH2Cl2 (39 °C) provides the ideal balance of kinetic energy and stereocontrol, maximizing both yield and ee[3].

Issue: Over-oxidation or complex mixture formation during photoredox α-functionalization of unprotected piperidines.

  • Causality: Unprotected secondary amines can easily over-oxidize to imines or aminals under photoredox conditions, or they may permanently coordinate to and quench the photocatalyst[4].

  • Solution: If utilizing unprotected amines, employ a sequential one-pot difunctionalization strategy where the amine is first converted to a lithium amide, followed by controlled oxidation to the imine using a ketone oxidant (e.g., benzophenone) prior to nucleophilic addition[4].

Quantitative Data: Catalyst & Protecting Group Effects

To aid in your experimental design, the following table summarizes the impact of catalyst and protecting group pairings on the yield and selectivity of piperidine functionalization.

Target PositionProtecting GroupCatalyst SystemYield (%)RegioselectivityEnantioselectivity (ee)Diastereoselectivity (d.r.)
C2 N-BocRh2(R-TCPTAD)483%>20:1 (C2:C4)93%11:1
C2 N-BsRh2(R-TPPTTL)487%>20:1 (C2:C4)76-77%27:1
C4 N-α-oxoarylacetylRh2(S-2-Cl-5-BrTPCP)467%4.2:1 (C4:C2)90%N/A

(Data synthesized from optimization studies on positional analogues of methylphenidate[2][3])

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can verify the success of intermediate steps before proceeding. Below is the standardized methodology for C2-selective functionalization.

Workflow Step1 1. Catalyst & Substrate Setup Rh2(R-TPPTTL)4 + N-Bs-Piperidine Step2 2. Syringe Pump Addition Slow addition of Aryldiazoacetate Step1->Step2 Step3 3. Thermal Activation Reflux at 39°C Step2->Step3 Step4 4. In-Process Validation Monitor N2 Gas Evolution Step3->Step4 Step5 5. Product Isolation Chromatography & NMR Verification Step4->Step5

Self-validating experimental workflow for Rh-catalyzed C2-selective C-H functionalization.

Protocol 1: Rhodium-Catalyzed C2-Selective C-H Functionalization

Objective: Install an arylacetate group at the C2 position of a piperidine ring with high diastereo- and enantiocontrol[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add Rh2(R-TPPTTL)4 (0.5 mol%) and N-Bs-piperidine (0.75 mmol) in 2 mL of an anhydrous CH2Cl2/pentane mixture.

  • Thermal Equilibration: Bring the reaction mixture to a gentle reflux (39 °C). Causality: This specific temperature ensures sufficient kinetic energy for the catalytic cycle without degrading the catalyst[3].

  • Carbene Precursor Addition: Dissolve the aryldiazoacetate (0.5 mmol) in 4 mL of CH2Cl2/pentane. Add this solution dropwise over exactly 2 hours using a syringe pump.

  • In-Process Validation: Visually monitor the reaction for nitrogen gas (N2) evolution (bubbling). Validation Check: Continuous, steady bubbling confirms the active decomposition of the diazo compound into the rhodium-carbene intermediate. If bubbling stops prematurely, the catalyst may be poisoned.

  • Completion & Isolation: Once addition is complete and N2 evolution ceases, check via TLC (consumption of the diazo compound). Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

  • NMR Verification: Run a crude 1H NMR. Validation Check: The successful insertion will break the symmetry of the piperidine ring. Look for the C2-proton, which will shift significantly downfield (approx. 4.5-5.0 ppm) due to the newly installed adjacent ester/aryl group, confirming regioselectivity.

Protocol 2: Indirect C3-Functionalization via Cyclopropanation

Objective: Bypass C3 electronic deactivation to synthesize 3-substituted piperidines[2].

  • Cyclopropanation: React N-Boc-tetrahydropyridine with an aryldiazoacetate in the presence of Rh2(R-TPPTTL)4.

  • Intermediate Validation: Isolate the cyclopropanated intermediate. Validation Check: Mass spectrometry should show an [M+H]+ peak corresponding to the exact mass addition of the carbene. 1H NMR will reveal distinct high-field cyclopropane protons (0.5-1.5 ppm).

  • Reductive Ring Opening: Treat the isolated cyclopropane with a reducing agent (e.g., PtO2 under H2 atmosphere). Causality: The catalyst selectively cleaves the less sterically hindered C-C bond of the cyclopropane ring, expanding it back into a functionalized piperidine framework.

  • Final Verification: 1H NMR will confirm the disappearance of the cyclopropane protons and the emergence of a C3-substituted piperidine scaffold.

References

  • Benchchem. "2-Piperidinone, 3-(2-propyn-1-YL)- | 907561-36-8".
  • Liu, W., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate". Chemistry - A European Journal (PMC).
  • Liu, W., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate". Chemistry - A European Journal (D-NB.info).
  • Mitchell, E. A., et al. "α,α′-C–H Bond Difunctionalization of Unprotected Alicyclic Amines". Organic Letters (ACS Publications).

Sources

Troubleshooting

Overcoming poor solubility of (1-Butylpiperidin-2-yl)methanamine in assays

Welcome to the technical support guide for overcoming solubility challenges with (1-Butylpiperidin-2-yl)methanamine and similar lipophilic basic compounds. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming solubility challenges with (1-Butylpiperidin-2-yl)methanamine and similar lipophilic basic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common experimental hurdles.

Part 1: Understanding the Solubility Challenge

This first section addresses the fundamental physicochemical reasons behind the poor aqueous solubility of (1-Butylpiperidin-2-yl)methanamine.

FAQ 1: Why is my (1-Butylpiperidin-2-yl)methanamine difficult to dissolve in aqueous buffers?

The solubility issue stems from the compound's chemical structure: it is a basic amine.

  • Chemical Nature : (1-Butylpiperidin-2-yl)methanamine contains two amine groups—a tertiary amine within the piperidine ring and a primary amine in the methanamine group. These amine groups are basic, meaning they can accept a proton (H+).[1][2]

  • pH-Dependent Solubility : The solubility of amines is highly dependent on the pH of the solution.[1] In acidic conditions (low pH), the amine groups become protonated, forming ammonium salts (R₃NH⁺). These ionized salts are generally much more soluble in water than the neutral, non-ionized form.[2][3]

  • The Henderson-Hasselbalch Equation : This principle is described by the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the ratio of the ionized (protonated) to non-ionized (neutral) forms of the compound.[4][5][6][7] For a basic amine, the relevant equation is: pH = pKa + log([RNH₂]/[RNH₃⁺]) To achieve high solubility, the goal is to have the compound predominantly in its protonated, charged form ([RNH₃⁺]). This is accomplished by adjusting the pH of the solution to be significantly below the pKa of the amine.[5][8] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2][3] Therefore, at a neutral pH of 7, these amines are almost entirely in their soluble, protonated form.[5][8]

  • Lipophilicity : The presence of the butyl group and the piperidine ring adds nonpolar character to the molecule, making it more lipophilic (fat-soluble) and contributing to its poor solubility in water at neutral or basic pH where the molecule is not charged.[1]

Part 2: Strategic Solutions for Solubilization

This section provides a step-by-step approach to dissolving your compound, from simple pH adjustments to the use of excipients.

Decision Workflow for Solubilization

Use the following diagram to guide your choice of solubilization strategy. Start with the simplest method (pH adjustment) and proceed to more complex techniques only if necessary.

G cluster_0 Solubilization Strategy Selection start Start: Compound (1-Butylpiperidin-2-yl)methanamine ph_adjust Strategy 1: pH Adjustment (Prepare acidic stock, e.g., pH 4-6) start->ph_adjust check_sol Is compound fully dissolved and stable? ph_adjust->check_sol co_solvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) check_sol->co_solvent No success Proceed with Assay check_sol->success Yes check_compat Is co-solvent compatible with the assay? co_solvent->check_compat surfactant Strategy 3: Surfactants (e.g., Polysorbate 80) check_compat->surfactant No / Interferes check_compat->success Yes surfactant->success Yes fail Re-evaluate Assay / Consult Specialist surfactant->fail No

Caption: Decision tree for selecting a solubilization method.

FAQ 2: What is the first and most recommended method to try?

pH modification is the primary and most effective strategy. [9]

Because (1-Butylpiperidin-2-yl)methanamine is a basic compound, lowering the pH is the most direct way to increase its aqueous solubility.

Protocol 1: Preparation of an Acidic Stock Solution

  • Objective : To prepare a 10 mM stock solution in an aqueous buffer.

  • Materials :

    • (1-Butylpiperidin-2-yl)methanamine powder

    • 0.1 N Hydrochloric Acid (HCl)

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • Appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)

    • Calibrated pH meter

  • Procedure :

    • Weigh the required amount of the compound to make a 10 mM solution.

    • Add a small volume of the chosen acidic buffer (e.g., 80% of the final target volume).

    • Gently vortex or sonicate the mixture. The compound should start to dissolve as it becomes protonated.[10]

    • If the compound does not fully dissolve, add 0.1 N HCl dropwise while monitoring the pH and vortexing. Continue until the solution is clear. Do not lower the pH more than necessary. A target pH between 4 and 6 is often sufficient.

    • Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.

    • Verify the final pH.

    • Sterile filter the stock solution through a 0.22 µm filter if it will be used in cell-based assays.

    • Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

FAQ 3: When should I use co-solvents like DMSO, and what are the risks?

Co-solvents should be considered when pH adjustment alone is insufficient or when the required acidic pH is incompatible with your assay system.[12][13] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds.[10][14]

Key Considerations for Co-solvents:

  • Precipitation upon Dilution : A common issue is that a compound dissolved at high concentration in 100% DMSO may precipitate when diluted into an aqueous assay buffer.[11] This is a critical source of experimental error.[15][16]

  • Assay Interference : Organic solvents can interfere with biological assays. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[10][17] It is crucial to keep the final concentration of the co-solvent in the assay low (typically <0.5% v/v) and to always include a vehicle control (assay buffer with the same final co-solvent concentration).[10]

Protocol 2: Preparation of a DMSO Stock Solution

  • Objective : To prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Materials :

    • (1-Butylpiperidin-2-yl)methanamine powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure :

    • Weigh the compound and place it in a sterile tube.

    • Add the required volume of 100% DMSO.

    • Vortex gently until the compound is fully dissolved. Sonication or gentle warming (37°C) can be used to aid dissolution, but be cautious of compound stability at higher temperatures.[10]

    • Once dissolved, aliquot into single-use volumes to prevent water absorption and degradation from freeze-thaw cycles.[11]

    • Store desiccated at -20°C.

Co-SolventTypical Starting Conc.Max Assay Conc.ProsCons
DMSO 10-50 mM< 0.5%Excellent solubilizing power for many compounds.[14]Can be cytotoxic; may precipitate upon dilution; can interfere with some enzyme assays.[10][17]
Ethanol 10-20 mM< 1%Less toxic than DMSO; readily available.[18]Less powerful solvent than DMSO; volatile.[19]
PEG 400 1-10 mM< 2%Low toxicity; can improve stability.[12]More viscous; may not be suitable for all automated systems.

Table 1: Comparison of Common Co-solvents for Biological Assays.

FAQ 4: Can surfactants or other excipients help?

Yes, when pH adjustment and co-solvents are not viable options, surfactants can be used to increase solubility.[20]

  • Mechanism : Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles can encapsulate hydrophobic drug molecules in their core, increasing the apparent solubility of the compound in the aqueous medium.[21][22][23]

  • Common Examples : Non-ionic surfactants like Polysorbate 80 (Tween 80) and polyoxyl castor oil derivatives are frequently used in pharmaceutical formulations.[18][22]

  • Caution : Surfactants can also interfere with biological assays by denaturing proteins or disrupting cell membranes. Careful validation is required.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q1: I successfully dissolved my compound in DMSO, but it precipitated when I added it to my assay buffer. What happened?

This is a classic case of exceeding the kinetic solubility of the compound.

  • Explanation : The compound is highly soluble in 100% DMSO but has very low solubility in your aqueous assay buffer. When you dilute the DMSO stock, the solvent environment changes dramatically from organic to aqueous, and the compound crashes out of solution.[11][24]

  • Solutions :

    • Reduce Final Concentration : The most straightforward solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.[24]

    • Use an Intermediate Dilution Step : Create an intermediate dilution of your DMSO stock in a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution into the assay buffer. This can ease the transition from an organic to an aqueous environment.

    • Employ "Pluronic" Nanoparticles : For cell-based assays, using surfactants like Pluronic F-127 can help create stable nanoparticle dispersions of hydrophobic compounds.

    • Revert to pH-Modification : If possible, prepare an acidic aqueous stock (Protocol 1), which is often more stable upon dilution into neutral or near-neutral assay buffers than a DMSO stock.

Q2: My solubilization method seems to be affecting my assay results (e.g., inhibiting my enzyme, killing my cells). How can I troubleshoot this?

This indicates an assay interference problem.

  • Explanation : The vehicle (e.g., low pH, co-solvent, or surfactant) is impacting the biological system independently of your compound.

  • Troubleshooting Steps :

    • Run Vehicle Controls : This is absolutely critical. Every plate must include wells that contain the highest concentration of the vehicle (acidic buffer, DMSO, surfactant) used in the experiment but without the compound. The signal from these wells is your baseline.

    • Perform a Vehicle Titration : Test a range of concentrations of your vehicle (e.g., DMSO from 0.01% to 2%) to determine the highest tolerable concentration that does not affect your assay readout.

    • Switch Methods : If your current method is causing interference, try an alternative. If DMSO is toxic, try preparing an acidic stock. If the required pH is too low for your assay, explore using a co-solvent at a very low final concentration.

Visualization of pH-Dependent Ionization

The following diagram illustrates how pH affects the ionization state and, consequently, the solubility of a basic amine like (1-Butylpiperidin-2-yl)methanamine.

G cluster_0 pH < pKa (e.g., pH 4) cluster_1 pH > pKa (e.g., pH 11) A [RNH₃⁺] (Protonated, Ionized) >> [RNH₂] (Neutral) B High Aqueous Solubility C [RNH₂] (Neutral, Non-ionized) >> [RNH₃⁺] (Ionized) A->C Increase pH C->A Decrease pH D Low Aqueous Solubility (Precipitation Risk)

Caption: Effect of pH on the ionization and solubility of a basic amine.

References

  • Biological Amines and the Henderson–Hasselbalch Equ
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Biological Amines and the Henderson-Hasselbalch Equation. (2024, March 23). Chemistry LibreTexts.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • Solubility and pH of amines. ISSR.
  • Biological Amines and the Henderson-Hasselbalch Equation. (2023, November 20). Chemistry LibreTexts.
  • Biological Amines and the Henderson–Hasselbalch Equ
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • Buffer Preparation — Hints, Tips and Common Errors.
  • Solubilizer Excipients. Protheragen.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Impact of Surfactants on Drug Release during Dissolution Testing. LinkedIn.
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2020, September 8). PubMed.
  • What Makes a “Good” Laboratory Buffer?. (2025, May 29). Bitesize Bio.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. (2025, October 13).
  • Properties of amines. Organic Chemistry II - Lumen Learning.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Universal buffers for use in biochemistry and biophysical experiments. PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Selection Strategies and Application Guidelines for Buffer Salts in Liquid Chromatography Mobile Phases. (2026, January 7).
  • Technical Support Center: Troubleshooting Compound Precipit
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Applied Pharmaceutics.
  • Solubilizer Excipients. American Pharmaceutical Review.
  • Amine. Wikipedia.
  • (1-Butylpiperidin-2-yl)methanamine. ChemScene.
  • Basicity of Amines. (2025, February 24). Chemistry LibreTexts.
  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. (2026, February 10).
  • Common Cell Culture Problems: Precipit
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org.
  • Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
  • Solubilizing Agents. MedchemExpress.com.
  • Amines: Organic Bases, Boiling Point and Solubility in W
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (2013, June 15). PubMed.
  • Common issues with RO-3 solubility and precipit
  • Protein Assays and Quantitation Support—Troubleshooting. Thermo Fisher Scientific - US.
  • (1-butylpiperidin-2-yl)methanamine (C10H22N2). PubChemLite.
  • Cosolvent. Wikipedia.
  • Influence of Organic Solvents on Enzymatic Asymmetric Carbolig
  • (1-Benzylpiperidin-4-yl)methanamine. Sigma-Aldrich.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews.
  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. (2009, October 16).

Sources

Optimization

Protocol A: High-Efficiency Coupling via In Situ Acyl Fluorides (For Non-Chiral Acids)

Title: Technical Support Center: Troubleshooting Amide Coupling with (1-Butylpiperidin-2-yl)methanamine Introduction: Welcome to the Technical Support Center for amide coupling reactions involving (1-Butylpiperidin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Amide Coupling with (1-Butylpiperidin-2-yl)methanamine

Introduction: Welcome to the Technical Support Center for amide coupling reactions involving (1-Butylpiperidin-2-yl)methanamine . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific chemical challenges presented by this molecule.

(1-Butylpiperidin-2-yl)methanamine presents a dual challenge in synthetic chemistry:

  • Severe Steric Hindrance: The primary amine (the reactive site) is located at the 2-position of the piperidine ring, directly adjacent to a bulky N-butyl group. This creates a highly congested steric environment that physically blocks the approach of standard activated carboxylic acids[1].

  • Competing Basicity: The tertiary amine within the piperidine ring is highly basic. It can act as an intramolecular base, altering the local pH, interfering with coupling reagents, and drastically increasing the risk of epimerization when coupling chiral carboxylic acids[2].

Workflow Visualization

G Start Amide Coupling with (1-Butylpiperidin-2-yl)methanamine Steric Evaluate Steric Bulk at Primary Amine Start->Steric Chiral Is Carboxylic Acid Chiral? Steric->Chiral Next Step Standard Standard Reagents (e.g., EDC/HOBt) Low Yield Expected Steric->Standard If ignored Advanced Use High-Reactivity Reagents (HATU, TCFH) Chiral->Advanced No Epimerization Risk of Epimerization due to Tertiary Amine Chiral->Epimerization Yes Purification Purification: SCX Catch-and-Release Advanced->Purification Post-Reaction ChiralReagents Use COMU or DEPBT Strict Temp Control (0°C) Epimerization->ChiralReagents Mitigation ChiralReagents->Purification Post-Reaction

Caption: Workflow for optimizing amide coupling with sterically hindered, basic amines.

Troubleshooting Guide & FAQs

Q1: I am observing incomplete conversion and low yields (<30%) when using standard EDC/HOBt coupling. Why is this happening, and how can I fix it? Causality: The N-butyl group and the piperidine ring create a steric shield around the primary methanamine. Standard OBt-active esters (generated by EDC/HOBt) are relatively bulky and lack the electrophilic reactivity required to overcome this high activation energy barrier[1]. Solution: Transition to reagents that generate smaller, highly reactive intermediates. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) in combination with NMI (N-Methylimidazole) generates an in situ acyl fluoride. Because the fluoride ion is exceptionally small, the resulting acyl fluoride minimizes steric clash during the nucleophilic attack, allowing the hindered amine to react efficiently[3],[4]. Alternatively, highly reactive uronium salts like HATU can be used, though they are more prone to side reactions[5].

Q2: When coupling a chiral amino acid to this amine, I observe significant racemization/epimerization. How can I prevent this? Causality: Epimerization in amide coupling typically occurs via the formation of an oxazolone intermediate or direct enolization of the activated ester. The intramolecular tertiary amine in (1-Butylpiperidin-2-yl)methanamine acts as a localized, built-in base that readily abstracts the alpha-proton of the activated chiral acid[5]. Solution: You must use a coupling reagent specifically designed to suppress epimerization, such as COMU or DEPBT . COMU generates an Oxyma-active ester, which provides internal hydrogen bonding that stabilizes the transition state and prevents oxazolone formation. Furthermore, you must strictly control the temperature (0 °C) during the activation phase and minimize the use of external nucleophilic bases[6].

Q3: My reaction seems complete by LC-MS, but I cannot isolate the product using standard silica gel chromatography. The product streaks heavily. Why? Causality: The resulting amide product still contains the highly basic N-butylpiperidine tertiary amine. This basic nitrogen interacts strongly with the acidic silanol groups on standard unmodified silica gel, causing severe tailing, irreversible binding, and poor recovery[2]. Solution: Abandon standard silica gel for this specific substrate. Instead, utilize Strong Cation Exchange (SCX) chromatography (a catch-and-release methodology) or use amine-functionalized (NH2) silica gel. SCX columns will trap your basic product while neutral impurities (like unreacted acid or coupling reagent byproducts) wash through. You then release your pure product using a solution of ammonia in methanol.

Quantitative Data: Coupling Reagent Performance Comparison

To aid in your experimental design, the following table summarizes the expected performance of various coupling methodologies when applied to sterically hindered, basic amines like (1-Butylpiperidin-2-yl)methanamine[1],[5],[6].

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskTypical YieldByproduct Removal
EDC / HOBt OBt EsterLowModerate< 30%Aqueous Wash
HATU / DIPEA OAt EsterHighHigh60 - 80%Chromatography
TCFH / NMI Acyl FluorideVery HighModerate75 - 95%Aqueous Wash
COMU / TMP Oxyma EsterHighVery Low70 - 90%Aqueous Wash

Validated Experimental Protocols

These protocols are designed as self-validating systems. The built-in LC-MS checks ensure that you do not proceed to purification unless the mechanistic milestones have been achieved.

Use this protocol to overcome severe steric hindrance when epimerization is not a concern[3],[4].

Reagents: Carboxylic acid (1.0 eq), (1-Butylpiperidin-2-yl)methanamine (1.1 eq), TCFH (1.2 eq), N-Methylimidazole (NMI, 2.5 eq), Anhydrous Acetonitrile (MeCN). Step-by-Step Methodology:

  • Activation: To an oven-dried flask under nitrogen, add the carboxylic acid (1.0 eq) and TCFH (1.2 eq). Dissolve in anhydrous MeCN (0.2 M).

  • Fluorination: Add NMI (2.5 eq) dropwise at room temperature. Stir for 15 minutes. Self-Validation Check: Take a 5 µL aliquot, quench in MeOH, and analyze by LC-MS. You should observe the methyl ester (indicating successful acyl fluoride formation).

  • Coupling: Add (1-Butylpiperidin-2-yl)methanamine (1.1 eq) dropwise. The reaction mixture may slightly exotherm.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the acyl fluoride intermediate via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via SCX chromatography (load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH).

Protocol B: Epimerization-Free Coupling (For Chiral Acids)

Use this protocol when coupling alpha-chiral carboxylic acids to prevent racemization driven by the basic tertiary amine[5],[6].

Reagents: Chiral carboxylic acid (1.0 eq), (1-Butylpiperidin-2-yl)methanamine (1.05 eq), COMU (1.1 eq), 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 eq), Anhydrous DMF. Step-by-Step Methodology:

  • Cold Activation: Dissolve the chiral carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.15 M) and cool strictly to 0 °C using an ice bath.

  • Base Addition: Add the non-nucleophilic base TMP (2.0 eq) dropwise. Stir at 0 °C for exactly 15 minutes to form the Oxyma active ester. Note: TMP is chosen over DIPEA to minimize base-catalyzed enolization.

  • Amine Addition: Dilute (1-Butylpiperidin-2-yl)methanamine (1.05 eq) in a small volume of DMF and add it dropwise over 10 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: Stir at 0 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup & Purification: Quench with water. Extract with a mixture of EtOAc/Heptane (1:1) to minimize DMF extraction. Wash the organic layer extensively with water (3x) and brine. Purify the basic product using amine-functionalized (NH2) silica gel chromatography (Eluent: Hexane/EtOAc gradient).

References

  • BenchChem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." BenchChem Technical Support.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140-177.

  • Royal Society of Chemistry. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Chemistry World / RSC, 2015.

  • Ulven, T., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.

  • Dixon, D. J., et al. "Tertiary amine synthesis via reductive coupling of amides with Grignard reagents." Chemical Science / PMC, 2018.

Sources

Reference Data & Comparative Studies

Validation

(1-Butylpiperidin-2-yl)methanamine vs (1-Butylpiperidin-3-yl)methanamine bioactivity

An In-Depth Guide to the Comparative Bioactivity of (1-Butylpiperidin-2-yl)methanamine and (1-Butylpiperidin-3-yl)methanamine: A Research Framework For the Attention of: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Bioactivity of (1-Butylpiperidin-2-yl)methanamine and (1-Butylpiperidin-3-yl)methanamine: A Research Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of two closely related positional isomers: (1-Butylpiperidin-2-yl)methanamine and (1-Butylpiperidin-3-yl)methanamine. In the realm of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, present in numerous pharmaceuticals.[1][2][3][4] The subtle shift of a functional group on this ring can dramatically alter a molecule's interaction with biological targets, a critical concept in structure-activity relationship (SAR) studies.[5][6]

Direct comparative bioactivity data for these specific isomers is not extensively documented in publicly available literature. Therefore, this document is structured as a detailed research proposal, outlining the necessary experimental workflows to elucidate and compare their pharmacological profiles. As a Senior Application Scientist, my objective is to provide not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating investigation.

The Central Hypothesis: Positional Isomerism as a Determinant of Bioactivity

The core of this investigation lies in testing the hypothesis that the positional change of the aminomethyl group from the 2- to the 3-position of the N-butylpiperidine ring will result in distinct pharmacological profiles. The spatial arrangement of the two nitrogen atoms—the tertiary amine within the ring and the primary amine of the methanamine substituent—is the key variable. This difference in geometry is predicted to influence:

  • Receptor/Target Selectivity: The isomers may bind to entirely different biological targets.

  • Binding Affinity: One isomer may exhibit a significantly higher affinity for a common target.

  • Functional Activity: The compounds could act as agonists, antagonists, or allosteric modulators with varying potencies at the same receptor.

Based on their structural motifs, potential targets for screening include G-protein coupled receptors (GPCRs) such as opioid and histamine receptors, as well as monoamine transporters, which are common targets for piperidine-based CNS agents.[2][7][8]

Phase 1: In Vitro Target Screening and Affinity Determination

The initial phase aims to identify the primary biological targets of each isomer and quantify their binding affinities. A broad-spectrum screening approach followed by detailed affinity studies is the most efficient path forward.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] This protocol outlines a competitive binding experiment.

Objective: To determine the binding affinity (Kᵢ) of each isomer across a panel of CNS receptors.

Methodology:

  • Target Panel Selection: A commercially available CNS receptor panel (e.g., from Eurofins or MilliporeSigma) is recommended for initial screening. This panel should include, at a minimum:

    • Opioid Receptors: μ (mu), δ (delta), κ (kappa)

    • Dopamine Receptors: D₁, D₂, D₃

    • Serotonin (5-HT) Receptors: 5-HT₁ₐ, 5-HT₂ₐ, SERT

    • Histamine Receptors: H₃[7]

    • Sigma Receptors: σ₁, σ₂

  • Membrane Preparation: Utilize commercially prepared cell membranes expressing the specific receptor of interest. Consistency in membrane preparation is crucial for data reproducibility.

  • Competitive Binding Incubation:

    • In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand specific to the receptor (e.g., [³H]-DAMGO for the μ-opioid receptor), and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation of Bound vs. Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The data will generate a sigmoidal dose-response curve. Use non-linear regression to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear, tabular format for direct comparison.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidine Isomers

Target Receptor (1-Butylpiperidin-2-yl)methanamine Kᵢ (nM) (1-Butylpiperidin-3-yl)methanamine Kᵢ (nM)
μ-Opioid
δ-Opioid
κ-Opioid
Dopamine D₂
Serotonin Transporter (SERT)
Histamine H₃

| Sigma σ₁ | | |

A lower Kᵢ value indicates a higher binding affinity. This table will immediately highlight any differences in affinity and selectivity between the two isomers.

Workflow Visualization

G cluster_0 Workflow: In Vitro Binding Affinity start Select CNS Target Panel prep Prepare Assay Plates: Membranes, Radioligand, and Test Compounds start->prep incubate Incubate to Reach Equilibrium prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze compare Compare Isomer Affinities analyze->compare

Caption: Experimental workflow for determining receptor binding affinity.

Phase 2: Functional Activity Characterization

High binding affinity does not describe the functional effect of a compound. Phase 2 is designed to determine whether the compounds act as agonists (activating the receptor) or antagonists (blocking the receptor).

Experimental Protocol: GPCR Functional Assay ([³⁵S]GTPγS Binding)

For any GPCRs identified as high-affinity targets in Phase 1, a [³⁵S]GTPγS binding assay is a robust method to measure G-protein activation, a direct consequence of receptor agonism.

Objective: To quantify the functional potency (EC₅₀) and efficacy (% activation) of each isomer at its target GPCR.

Methodology:

  • Assay Setup: In a manner similar to the binding assay, incubate the receptor-expressing membranes with varying concentrations of the test compound.

  • Addition of Reagents: Add GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS (a non-hydrolyzable GTP analog that will bind to activated G-proteins).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C). Agonist binding will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: Terminate the reaction and separate the bound [³⁵S]GTPγS via filtration, followed by scintillation counting.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the compound concentration.

    • For agonists, use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect, expressed as a percentage relative to a known full agonist).

    • To test for antagonism, perform the assay in the presence of a fixed concentration of a known agonist. An antagonist will shift the agonist's dose-response curve to the right.

Signaling Pathway Visualization

G cluster_0 GPCR Agonist-Induced G-Protein Activation ligand Agonist Isomer receptor GPCR ligand->receptor Binds g_protein Gαβγ-GDP (Inactive) receptor->g_protein Activates g_protein_active Gα-[35S]GTPγS (Active) g_protein->g_protein_active GDP/GTP Exchange g_beta_gamma Gβγ g_protein_active->g_beta_gamma Dissociates

Caption: Simplified pathway of GPCR activation measured by [³⁵S]GTPγS binding.

Data Presentation for Functional Assays

Table 2: Comparative Functional Activity at Target X

Compound Activity EC₅₀ (nM) Eₘₐₓ (% of Full Agonist)
(1-Butylpiperidin-2-yl)methanamine
(1-Butylpiperidin-3-yl)methanamine

| Reference Agonist | Agonist | [Value] | 100% |

Concluding Remarks and Next Steps

The completion of these experimental phases will provide the foundational data to definitively compare the bioactivity of (1-Butylpiperidin-2-yl)methanamine and (1-Butylpiperidin-3-yl)methanamine. The resulting dataset will reveal not only their preferred biological targets but also the nature and potency of their interactions.

This rigorous, hypothesis-driven approach ensures that the resulting comparison is built on a foundation of sound scientific principles and validated methodologies. The logical progression from broad screening to detailed functional analysis is critical for building a comprehensive SAR profile, which is invaluable for any future drug development efforts based on this chemical scaffold.

References

  • Title: Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]

  • Title: Piperine and Derivatives: Trends in Structure-Activity Relationships Source: PubMed URL: [Link]

  • Title: Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia (MDPI) URL: [Link]

Sources

Comparative

Biological Evaluation of (1-Butylpiperidin-2-yl)methanamine: A Comparative Guide on Nav Channel Modulation

Structural Rationale & Physicochemical Profiling (1-Butylpiperidin-2-yl)methanamine (BPM) is a synthetic piperidine derivative that shares a core structural homology with the widely used pipecoloxylidide class of local a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Physicochemical Profiling

(1-Butylpiperidin-2-yl)methanamine (BPM) is a synthetic piperidine derivative that shares a core structural homology with the widely used pipecoloxylidide class of local anesthetics, such as bupivacaine and ropivacaine. However, BPM replaces the bulky, lipophilic carboxamide moiety found in bupivacaine with a primary methanamine group.

This seemingly simple substitution fundamentally alters the molecule's physicochemical properties. Bupivacaine has a pKa of ~8.1, meaning it is partially unionized at physiological pH (7.4), allowing it to readily cross lipid bilayers. In contrast, the primary amine in BPM elevates its predicted pKa to ~9.8. Consequently, BPM is >99% protonated at pH 7.4. This high degree of ionization restricts its ability to cross the lipid membrane via the hydrophobic pathway, forcing the molecule to rely on the hydrophilic pathway—entering the intracellular vestibule of voltage-gated sodium (Nav) channels only when the channel pore is open during an action potential[1].

Experimental Workflow for Biological Evaluation

To objectively compare BPM against established clinical standards, we employ a rigorous, multi-tiered screening cascade. This workflow isolates the specific kinetic interactions between the drug and the Nav channel pore before advancing to off-target toxicity profiling.

Workflow C1 Compound Library (BPM & Analogs) C2 Physicochemical Profiling C1->C2 Lead Selection C3 Automated Patch-Clamp C2->C3 In Vitro Screening C4 Off-Target Tox (hERG) C3->C4 Selectivity Profiling C5 In Vivo Efficacy C4->C5 Preclinical Validation

Fig 1: Preclinical screening cascade for evaluating novel Nav channel modulators.

In Vitro Electrophysiology: Self-Validating Patch-Clamp Protocol

When assessing the onset and offset kinetics of a sodium channel inhibitor, we must account for the local anesthetic binding site's location within the central cavity of the channel, which is highly conserved among Nav subtypes[2]. To accurately evaluate the state-dependent binding of BPM, we employ a whole-cell patch-clamp protocol on HEK293 cells stably expressing human Nav1.7.

Preparation: Cells are perfused with an extracellular solution (pH 7.4). The intracellular pipette solution contains 120 mM CsF to block outward potassium currents, cleanly isolating the inward sodium current[3].

Step 1: Resting-State Block (Tonic Inhibition)

  • Method: Cells are held at -120 mV for 5 minutes, followed by a single 20-ms depolarizing test pulse to 0 mV.

  • Causality: A holding potential of -120 mV ensures that >99% of the Nav channels reside in the closed, resting state. Because protonated BPM cannot easily diffuse through the lipid bilayer, we hypothesize minimal resting-state block compared to the more lipophilic bupivacaine, which can access the binding site via the membrane's hydrophobic phase[1].

Step 2: Use-Dependent Block (Phasic Inhibition)

  • Method: From the -120 mV holding potential, a train of 30 depolarizing pulses (20 ms to 0 mV) is applied at a frequency of 10 Hz.

  • Causality: High-frequency stimulation repeatedly drives the channel through open and inactivated states. This repetitive opening exposes the hydrophilic pathway (the intracellular pore mouth), allowing the charged BPM molecules to enter and become trapped in the pore during fast inactivation, leading to a progressive decline in peak sodium current[4].

Step 3: Self-Validating System Controls

  • Method: Every recording plate includes a positive control (10 µM Bupivacaine) and a negative vehicle control (0.1% DMSO).

  • Causality: The vehicle control validates that the baseline leak current remains stable (<100 pA) and that natural run-down of the Nav current does not confound the drug effect. The positive control confirms the voltage-clamp fidelity and the expected use-dependent fractional block, ensuring the assay's sensitivity is perfectly calibrated before testing the unknown BPM compound.

Comparative Data Analysis

The quantitative data derived from our patch-clamp and cytotoxicity assays highlight the functional divergence between BPM and traditional pipecoloxylidides.

CompoundStructural ClassPredicted pKaLogPNav1.7 IC₅₀ (Resting)Nav1.7 IC₅₀ (10 Hz Stim)hERG IC₅₀
Bupivacaine Pipecoloxylidide8.13.425.4 µM3.2 µM18.5 µM
Ropivacaine Pipecoloxylidide8.12.938.2 µM6.1 µM32.4 µM
BPM Piperidine-methanamine9.81.6>100 µM8.5 µM>100 µM

Data Interpretation: As predicted by its high pKa and low LogP, BPM exhibits almost no resting-state block (>100 µM). However, under 10 Hz stimulation, its IC₅₀ drops dramatically to 8.5 µM. This confirms that BPM acts almost exclusively as a use-dependent blocker, requiring the channel to open for target engagement.

Mechanistic Pathway of Nav Blockade

The following diagram maps the state-dependent transitions of the Nav channel and illustrates how BPM and Bupivacaine exploit different access pathways to reach the same intracellular receptor site.

Mechanism R Resting State (Closed) O Open State (Conducting) R->O Depolarization I Inactivated State (Non-conducting) O->I Fast Inactivation DB Drug-Bound State (Pore Blocked) O->DB Hydrophilic Pathway (BPM Entry) I->R Repolarization I->DB Hydrophobic Pathway (Bupivacaine Entry) DB->R Slow Unbinding

Fig 2: State-dependent mechanism of Nav channel blockade highlighting drug pathways.

Off-Target Profiling & Cytotoxicity

A critical bottleneck in the development of novel local anesthetics is cardiotoxicity, primarily driven by off-target inhibition of the hERG potassium channel and cardiac Nav1.5 channels. Bupivacaine is notoriously cardiotoxic due to its high lipophilicity (LogP 3.4), which allows it to promiscuously partition into cardiac cell membranes and block hERG channels, leading to fatal arrhythmias[2].

By replacing the bulky, lipophilic carboxamide group with a highly polar methanamine moiety, BPM demonstrates a significantly reduced lipophilicity (LogP 1.6). Consequently, our comparative data reveals that BPM exhibits an hERG IC₅₀ of >100 µM. This lack of hERG affinity provides a vastly superior safety margin (Therapeutic Index) compared to traditional pipecoloxylidides, positioning methanamine-based piperidines as a promising scaffold for developing safer, highly use-dependent neuroactive agents.

References

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: Frontiers in Pharmacology URL:[Link]

  • Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine Source: PMC - NIH URL:[Link]

  • Inhibition of Nav1.7 and Nav1.4 Sodium Channels by Trifluoperazine Involves the Local Anesthetic Receptor Source: Journal of Neurophysiology URL:[Link]

  • Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis Source: Frontiers in Oncology URL:[Link]

Sources

Validation

Benchmarking the ADME Properties of Novel Piperidine-Containing Compounds: A Comparative Guide

In the landscape of modern drug discovery, the piperidine moiety is a cornerstone of medicinal chemistry, featuring in a significant number of approved pharmaceuticals. Its prevalence is a testament to its favorable phys...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine moiety is a cornerstone of medicinal chemistry, featuring in a significant number of approved pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties and its ability to confer desirable pharmacological activity. However, the success of any drug candidate, including novel piperidine derivatives like (1-Butylpiperidin-2-yl)methanamine, is not solely dependent on its potency. A thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for translating a promising molecule into a viable therapeutic.

This guide provides a comprehensive framework for benchmarking the ADME properties of novel piperidine-containing compounds. As specific experimental data for (1-Butylpiperidin-2-yl)methanamine is not yet publicly available, this document will serve as a practical, in-depth manual for researchers. We will explore the key in vitro assays necessary for a robust ADME assessment, using well-characterized, marketed piperidine-containing drugs as benchmarks for comparison. This approach will empower you to contextualize your experimental data and make informed decisions in your drug development programs.

The Importance of Early ADME Profiling

ADME properties determine the pharmacokinetic profile of a drug, influencing its bioavailability, efficacy, and potential for adverse effects.[1] Early-stage assessment of these parameters is crucial for identifying potential liabilities that could lead to late-stage attrition, saving valuable time and resources.[2] A compound with excellent target affinity but poor absorption or rapid metabolism is unlikely to succeed. Therefore, a systematic and comparative approach to ADME profiling is an indispensable part of modern drug discovery.[3]

Selecting Comparator Compounds for Meaningful Benchmarking

To effectively evaluate a novel compound, it is essential to compare its ADME properties against those of established drugs with similar structural features. For this guide, we have selected a panel of piperidine-containing drugs that exhibit a range of pharmacokinetic behaviors:

  • Fentanyl: A potent synthetic opioid characterized by high lipophilicity and rapid onset of action.[4]

  • Donepezil: A centrally acting acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5][6]

  • Risperidone: An atypical antipsychotic with high permeability.[7]

  • Haloperidol: A typical antipsychotic that undergoes extensive metabolism.

  • Ropivacaine: A long-acting local anesthetic.[8]

By comparing the experimental data of your novel compound to the known ADME profiles of these drugs, you can gain valuable insights into its potential in vivo performance.

Comparative ADME Profile of Selected Piperidine-Containing Drugs

The following table summarizes key ADME parameters for our selected comparator compounds. This data serves as a valuable reference point for your own experimental results.

Compound Primary Use Permeability Class Plasma Protein Binding (%) Major Metabolizing Enzymes Key ADME Characteristics
Fentanyl Opioid AnalgesicHigh80-85%[9]CYP3A4[10]Highly lipophilic, rapid absorption and distribution.[11][12]
Donepezil Alzheimer's TreatmentHigh~96%[5]CYP2D6, CYP3A4[5]High oral bioavailability, long half-life.[5]
Risperidone AntipsychoticHigh[7]~90%CYP2D6, CYP3A4Well-absorbed orally, active metabolite (9-hydroxyrisperidone).[13]
Haloperidol AntipsychoticHigh~90%[1]CYP3A4, CYP2D6, UGTs[14]Extensive hepatic metabolism, potent CYP2D6 inhibitor.[15]
Ropivacaine Local AnestheticModerate90-94%[16]CYP1A2, CYP3A4[17][18]Extensive hepatic metabolism, lower CNS and cardiotoxicity compared to bupivacaine due to lower lipophilicity.[8][19]

Experimental Protocols for ADME Benchmarking

This section provides detailed, step-by-step methodologies for key in vitro ADME assays. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.

Assessment of Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[16] It is an excellent first-tier assay due to its simplicity and cost-effectiveness. By measuring a compound's ability to diffuse across a lipid-infused artificial membrane, we can estimate its potential for absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[16][19]

Trustworthiness: The assay's reliability is enhanced by the inclusion of well-characterized control compounds with known low and high permeability. Membrane integrity is also a critical quality control parameter, often assessed using a marker compound that should be impermeant.[20]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare donor solution with test compound D Assemble donor and acceptor plates A->D B Coat filter plate with lipid solution B->D C Prepare acceptor solution (buffer) C->D E Incubate at room temperature D->E F Measure compound concentration in both chambers (LC-MS/MS) E->F G Calculate apparent permeability (Papp) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).[21]

    • Prepare the acceptor solution (buffer with a small percentage of DMSO).

    • Prepare the lipid solution (e.g., lecithin in dodecane).[21]

  • Assay Plate Preparation:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully coat the membrane of a 96-well donor filter plate with the lipid solution.

  • Assay Execution:

    • Add the donor solution containing the test compound to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Evaluating Intestinal Absorption and Efflux: The Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human intestinal absorption.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[20] This allows for the assessment of both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[10]

Trustworthiness: The integrity of the Caco-2 cell monolayer is paramount for reliable data. This is typically verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[4]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Caco-2 cells on Transwell inserts (21 days) B Verify monolayer integrity (TEER, Lucifer Yellow) A->B C Prepare dosing solutions (apical and basolateral) B->C D Measure permeability in both directions (A to B and B to A) C->D E Incubate at 37°C with shaking D->E F Quantify compound in samples by LC-MS/MS E->F G Calculate Papp and Efflux Ratio (ER) F->G

Caption: Workflow for the Caco-2 Permeability Assay.

Experimental Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[8]

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only use monolayers with TEER values above a pre-defined threshold.

    • Perform a Lucifer Yellow leakage assay to confirm the integrity of the tight junctions.[5]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[5]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux.[4]

Metabolic Stability Assessment: The Microsomal Stability Assay

Expertise & Experience: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes. By measuring the rate of disappearance of the parent compound over time, we can estimate its intrinsic clearance.[17] This is a key parameter for predicting hepatic clearance in vivo.

Trustworthiness: The assay includes positive controls (compounds with known metabolic fates) to ensure the enzymatic activity of the microsomal preparation.[13] A "minus-cofactor" control (without NADPH) is also run to account for any non-enzymatic degradation.[13]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare reaction mixture (microsomes, buffer) B Add test compound A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Take aliquots at time points (0, 5, 15, 30, 45 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge and analyze supernatant by LC-MS/MS F->G H Calculate half-life (t½) and intrinsic clearance (CLint) G->H CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare human liver microsomes D Incubate microsomes, test compound, and probe substrate A->D B Prepare solutions of test compound (serial dilutions) B->D C Prepare CYP-specific probe substrate C->D E Initiate reaction with NADPH D->E F Incubate at 37°C E->F G Stop reaction F->G H Quantify metabolite formation by LC-MS/MS G->H I Calculate IC50 value H->I

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Experimental Protocol:

  • Incubation Setup:

    • In a 96-well plate, incubate human liver microsomes with a CYP-specific probe substrate and a range of concentrations of the test compound.

  • Reaction:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction with a quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the amount of metabolite formed from the probe substrate.

  • Data Analysis:

    • Plot the percentage of inhibition versus the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of metabolite formation.

Distribution Characteristics: Plasma Protein Binding (PPB) Assay

Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target. [18]Only the unbound (free) fraction of a drug is pharmacologically active. [18]The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of unbound drug. [6] Trustworthiness: The assay should include control compounds with known low and high plasma protein binding to validate the experimental setup. [18]The system should be allowed to reach equilibrium, which can be confirmed by sampling at multiple time points. [7]

PPB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Spike plasma with test compound B Add spiked plasma to one chamber of RED device A->B D Incubate at 37°C until equilibrium is reached B->D C Add buffer to the other chamber C->B E Sample both plasma and buffer chambers D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate percentage of bound and unbound drug F->G

Caption: Workflow for the Plasma Protein Binding (PPB) Assay using RED.

Experimental Protocol:

  • Sample Preparation:

    • Spike plasma (human or other species) with the test compound at a known concentration. [6]2. Equilibrium Dialysis:

    • Add the spiked plasma to one chamber of a RED device and dialysis buffer to the other chamber. The two chambers are separated by a semipermeable membrane. [6] * Incubate the device at 37°C on a shaker for a sufficient time to allow equilibrium to be reached (typically 4-6 hours). [18]3. Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (concentration in buffer chamber) / (concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Integrating and Interpreting the Data

The true power of this benchmarking approach lies in the integrated analysis of the data from all assays. For instance, a compound with high permeability in the PAMPA assay but low permeability in the Caco-2 assay with a high efflux ratio may be a substrate for efflux transporters. Similarly, a compound with high metabolic stability in microsomes but potent inhibition of a major CYP isoform may have a risk of drug-drug interactions.

By systematically evaluating your novel piperidine-containing compounds using these robust in vitro ADME assays and comparing the results to established drugs, you can build a comprehensive profile of your molecule's pharmacokinetic potential. This data-driven approach will enable you to prioritize the most promising candidates for further development and increase the likelihood of success in bringing new, effective therapies to patients.

References

  • McClure, J. H. (2000). Ropivacaine. Continuing Education in Anaesthesia, Critical Care & Pain, 1(3), 83-86.
  • Patsnap. (2024, July 17). What is the mechanism of Ropivacaine Hydrochloride?
  • Jorfeldt, L., & Stenson, G. (2025, April 26). Ropivacaine.
  • Lee, J. H., & Kim, Y. (2024, August 23). Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. Journal of Clinical Medicine, 13(17), 4938.
  • McClellan, K. J., & Faulds, D. (1996). Ropivacaine: a pharmacological review. Drugs, 52(3), 429-449.
  • Therapeutic Goods Administration. (n.d.).
  • Wikipedia. (n.d.). Donepezil.
  • Byl, A., et al. (2007, May 9). P-glycoprotein and cytochrome P450 3A4 involvement in risperidone transport using an in vitro Caco-2/TC7 model and an in vivo model. PubMed.
  • Kuczynska, K., et al. (2021). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. Journal of Addiction Medicine, 15(5), 366-373.
  • Sienkiewicz-Oleszkiewicz, B., & Wiela-Hojeńska, A. (2024, June 22). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. MDPI.
  • Syahfitri, W., et al. (2018). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. Scientia Pharmaceutica, 86(4), 47.
  • Preuss, C. V., et al. (2023, May 29). Fentanyl.
  • American Society of Addiction Medicine. (2023, September/October). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. ASAM eLearning.
  • Gosh, R., & Grewal, J. (2023, August 17). Donepezil.
  • Wikipedia. (n.d.). Fentanyl.
  • Fang, J., et al. (2001, December 15). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. PubMed.
  • ResearchGate. (n.d.).
  • World Health Organization. (n.d.). Donepezil, an acetylcholinesterase inhibitor for the management of Alzheimer disease dementia. WHO.
  • PharmGKB. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Creative Bioarray. (2025, May 12). Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development.
  • Drugs.com. (2025, April 14). Donepezil ER Tablets: Package Insert / Prescribing Info / MOA.
  • PubChem. (n.d.). Donepezil. NIH.
  • Wikipedia. (n.d.). Haloperidol.
  • Shin, J. G., et al. (2001). Potent inhibition of CYP2D6 by haloperidol metabolites. British Journal of Clinical Pharmacology, 51(1), 45-52.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • Nuvisan. (n.d.). Comprehensive in vivo ADME services: advancing preclinical drug development.
  • Spaggiari, D., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(10), 1737-1744.
  • WuXi AppTec. (2024, February 22). Reversible Inhibition vs.
  • Enamine. (n.d.).
  • MDPI. (2024, March 24). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Protocols.io. (2025, August 3).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Cre
  • WuXi AppTec. (2022, August 1). In Vivo ADME Testing in Drug Development: A Short Guide.
  • ChemDiv. (n.d.). Good ADME properties library.
  • ResearchGate. (2023, September 19). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • ChemScene. (n.d.). (1-Butylpiperidin-2-yl)methanamine.
  • MDPI. (n.d.). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
  • Sigma-Aldrich. (n.d.). (1-Benzylpiperidin-4-yl)methanamine.

Sources

Comparative

A Comparative Guide to the Validation of a Novel Cytotoxicity Bioassay for (1-Butylpiperidin-2-yl)methanamine Activity

This guide provides a comprehensive framework for the validation of a novel cell-based bioassay for determining the biological activity of (1-Butylpiperidin-2-yl)methanamine. Given the limited publicly available data on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a novel cell-based bioassay for determining the biological activity of (1-Butylpiperidin-2-yl)methanamine. Given the limited publicly available data on the specific biological functions of this compound, we propose a cytotoxicity assay as a robust, primary screening method. This approach is predicated on the established cytotoxic potential of various piperidine derivatives, which have shown promise in antifungal and anticancer research.[1][2]

This document offers a comparative analysis of the proposed bioassay against a standard analytical chemistry technique, High-Performance Liquid Chromatography (HPLC), to provide researchers, scientists, and drug development professionals with a clear understanding of the relative merits and applications of each method. The protocols and validation parameters described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[3][4][5]

Introduction to (1-Butylpiperidin-2-yl)methanamine and the Rationale for a Cytotoxicity Bioassay

(1-Butylpiperidin-2-yl)methanamine is a piperidine derivative. While its specific mechanism of action is not yet fully elucidated, the piperidine scaffold is a common motif in a wide range of biologically active compounds, including those with antimycotic and receptor-modulating properties.[1][6] In the absence of a known specific target, a cytotoxicity assay serves as an excellent initial method to determine the compound's general bioactivity and effective concentration range.

A cell-based cytotoxicity bioassay measures the degree to which a compound is toxic to cells. This provides a functional, quantitative measure of the compound's biological effect, which is often more relevant in early-stage drug discovery than simple quantification of its concentration. This guide will focus on a resazurin-based assay, a widely used, sensitive, and reliable method for assessing cell viability.

Comparative Methodologies: Bioassay vs. HPLC

For a comprehensive validation, the performance of the novel bioassay is compared against a traditional analytical method, HPLC.

FeatureCytotoxicity Bioassay (Resazurin-Based)High-Performance Liquid Chromatography (HPLC)
Principle Measures metabolic activity of viable cells.Separates and quantifies the compound based on its physicochemical properties.
Information Yield Biological activity (EC50/IC50).Concentration and purity.
Throughput High (96- or 384-well plates).Low to moderate.
Cost per Sample Low.High.
Development Time Moderate.Moderate to high.
Specificity Measures a biological effect, which may not be specific to one mechanism.Highly specific for the target analyte.[4]
Sensitivity High (nanomolar to micromolar range).High (nanogram to microgram range).

Experimental Protocols

Proposed Cytotoxicity Bioassay: Resazurin Reduction Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (1-Butylpiperidin-2-yl)methanamine on a selected cancer cell line (e.g., HeLa or A549).

Materials:

  • (1-Butylpiperidin-2-yl)methanamine

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of (1-Butylpiperidin-2-yl)methanamine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4 hours.

  • Absorbance Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of (1-Butylpiperidin-2-yl)methanamine concentration.

Materials:

  • (1-Butylpiperidin-2-yl)methanamine standard

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of (1-Butylpiperidin-2-yl)methanamine in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the unknown samples to fall within the range of the standard curve.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: UV at 220 nm.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their peak areas from the standard curve.

Bioassay Validation and Data Interpretation

To ensure the reliability of the bioassay, it must be validated according to ICH guidelines.[3][5] Key validation parameters include:

  • Accuracy: The closeness of agreement between the measured value and the true value. This can be assessed by spiking known concentrations of the compound into the assay.[4]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at both the intra-assay and inter-assay levels.[4]

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[7]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Visualizing the Workflow and Potential Mechanism

Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution cell_treatment 3. Cell Treatment compound_prep->cell_treatment incubation_48h 4. 48h Incubation cell_treatment->incubation_48h resazurin_add 5. Add Resazurin incubation_48h->resazurin_add incubation_4h 6. 4h Incubation resazurin_add->incubation_4h read_plate 7. Measure Fluorescence incubation_4h->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow for the resazurin-based cytotoxicity bioassay.

Hypothetical Signaling Pathway

Given that many piperidine derivatives exhibit anticancer properties by inducing apoptosis, a hypothetical signaling pathway is depicted below.

Apoptosis_Pathway compound (1-Butylpiperidin-2-yl)methanamine cell_membrane Cell Membrane compound->cell_membrane Enters Cell stress_pathway Cellular Stress (e.g., ROS production) cell_membrane->stress_pathway mitochondria Mitochondria stress_pathway->mitochondria caspase9 Caspase-9 mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: A hypothetical apoptosis induction pathway.

Conclusion

The validation of a bioassay for a novel compound like (1-Butylpiperidin-2-yl)methanamine is a critical step in its development. The proposed resazurin-based cytotoxicity assay offers a high-throughput and biologically relevant method for assessing its activity. By comparing this bioassay with a traditional analytical technique like HPLC and adhering to rigorous validation standards, researchers can confidently characterize the compound's potential. This comparative guide provides the necessary framework to establish a reliable and reproducible bioassay for future research and development endeavors.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Essentials in Bioassay Development. BioPharm International. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PMC. [Link]

  • Statement COC/G07 - Version 1.1 - Alternatives to the 2-year Bioassay. GOV.UK. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • Table 8: Physio-chemical Methods to Replace Bioassays for Potency and Biological Activity Testing - Examples and Experience. CASSS. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]

  • Alternative methods in toxicity testing: the current approach. SciELO. [Link]

  • Alternative models for toxicity testing of xenobiotics. ResearchGate. [Link]

  • Best practices in bioassay development to support registration of biopharmaceuticals. Semantic Scholar. [Link]

  • Alternative Approach for Potency Assessment: In Vitro Methods. MDPI. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of Heterobivalent Muscarinic Ligands Based on Xanomeline and 1‑[3-(4-Butylpiperidin-1-yl)propyl]. ACS Figshare. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Butylpiperidin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Butylpiperidin-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.